Aripiprazole N4-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTVYHFBHZGERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436567 | |
| Record name | Aripiprazole N4-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-11-9 | |
| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole N4-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Aripiprazole N4-Oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical structure of Aripiprazole N4-Oxide. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and metabolism studies. Our exploration of Aripiprazole N4-Oxide will be grounded in established scientific principles, supported by empirical data, and contextualized within its pharmacological relevance as a metabolite of the atypical antipsychotic, aripiprazole. We will delve into the intricacies of its structure, the methodologies for its synthesis and characterization, and its significance in the broader landscape of pharmaceutical sciences.
Introduction to Aripiprazole and its Metabolism
Aripiprazole is a widely prescribed atypical antipsychotic medication utilized in the management of various psychiatric disorders, including schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is primarily attributed to its unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] Like many pharmaceuticals, aripiprazole undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] This metabolic process gives rise to several metabolites, one of which is Aripiprazole N4-Oxide. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.[3] Understanding the chemical structure of these metabolites is paramount for a comprehensive assessment of a drug's safety, efficacy, and pharmacokinetic profile.
Elucidation of the Chemical Structure of Aripiprazole N4-Oxide
The definitive chemical structure of Aripiprazole N4-Oxide is crucial for its synthesis, characterization, and for understanding its biological activity.
Nomenclature and Chemical Identifiers
-
Systematic (IUPAC) Name: 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone[4]
-
Synonyms: Aripiprazole N-oxide Isomer, Aripiprazole N4-Oxide[4]
-
CAS Number: 573691-11-9[4]
-
Molecular Formula: C₂₃H₂₇Cl₂N₃O₃[1]
-
Molecular Weight: 464.38 g/mol [1]
Core Structural Features
Aripiprazole N4-Oxide retains the core scaffold of the parent aripiprazole molecule, which consists of a 7-butoxy-3,4-dihydro-2(1H)-quinolinone moiety linked to a 1-(2,3-dichlorophenyl)piperazine group via a butyl chain. The key structural modification in Aripiprazole N4-Oxide is the oxidation of the tertiary nitrogen atom at the 4-position of the piperazine ring to form an N-oxide.
Caption: Chemical structure of Aripiprazole N4-Oxide.
Synthesis and Characterization
The synthesis and rigorous characterization of Aripiprazole N4-Oxide are essential for obtaining a pure reference standard for analytical and pharmacological studies.
Synthetic Approach
A common method for the synthesis of N-oxides from tertiary amines involves oxidation with a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA).[5]
Caption: General workflow for the synthesis of Aripiprazole N4-Oxide.
Experimental Protocol: Synthesis of Aripiprazole N4-Oxide
This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Dissolution: Dissolve aripiprazole in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidation: Slowly add a solution of m-CPBA in the same solvent to the cooled aripiprazole solution. The molar ratio of m-CPBA to aripiprazole should be carefully controlled to favor the formation of the mono-N-oxide.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Aripiprazole N4-Oxide using column chromatography on silica gel to yield the pure compound.
Spectroscopic and Spectrometric Characterization
The unambiguous identification of Aripiprazole N4-Oxide relies on a combination of spectroscopic and spectrometric techniques.
Table 1: Key Analytical Data for Aripiprazole N4-Oxide
| Analytical Technique | Observed Data/Characteristics | Interpretation |
| ¹H NMR | Downfield shift of protons on the carbons adjacent to the N-oxide nitrogen. | The electron-withdrawing nature of the N-oxide group deshields the neighboring protons. |
| ¹³C NMR | Downfield shift of carbons adjacent to the N-oxide nitrogen. | Similar to ¹H NMR, the carbons are deshielded by the N-oxide group. |
| FT-IR | Characteristic N-O stretching vibration. | Confirms the presence of the N-oxide functional group. A band around 1630 cm⁻¹ for the carbonyl group is also expected.[1] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight (m/z 465.1 for [M+H]⁺). | Confirms the molecular formula. |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern, including a neutral loss of 16 Da (oxygen).[6] | Provides structural information and helps to differentiate from other isomers. |
Note: Specific chemical shift values and fragmentation patterns should be determined experimentally for the synthesized compound and compared with literature data where available.
Pharmacological and Metabolic Significance
Aripiprazole N4-Oxide is a product of the metabolic transformation of aripiprazole. Its formation and subsequent effects are of considerable interest in drug development and clinical practice.
Metabolic Pathway
Aripiprazole is metabolized in the liver by CYP2D6 and CYP3A4 enzymes, leading to the formation of several metabolites, including dehydro-aripiprazole and Aripiprazole N4-Oxide.[1]
Caption: Simplified metabolic pathways of aripiprazole.
Pharmacological Activity
While aripiprazole's primary pharmacological activity is well-established, the contribution of its metabolites, including the N-oxide, is an area of ongoing research. Some studies suggest that the N-oxides of aripiprazole exhibit significant activity at dopamine receptors.[1] A comprehensive understanding of the receptor binding profile and functional activity of Aripiprazole N4-Oxide is crucial for predicting its potential contribution to the overall therapeutic effect and side-effect profile of the parent drug. Further in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological role.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of Aripiprazole N4-Oxide, a significant metabolite of the antipsychotic drug aripiprazole. We have explored its nomenclature, core structural features, and the methodologies for its synthesis and characterization. The importance of spectroscopic and spectrometric data in confirming its structure has been emphasized. Furthermore, the metabolic context and potential pharmacological relevance of Aripiprazole N4-Oxide have been discussed. A thorough understanding of the chemical properties of drug metabolites is a cornerstone of modern drug development, ensuring the safety and efficacy of therapeutic agents. It is our hope that this guide will serve as a valuable resource for the scientific community in its continued efforts to advance the field of pharmaceutical sciences.
References
- Jian-feng Li, Ai-xiang Liu, Guang-xin Xia, Yi-feng Nian, Jing-shan Shen. [Spectroscopic studies of aripiprazole]. Guang Pu Xue Yu Guang Pu Fen Xi. 2007 May;27(5):863-7.
- Satyanarayana, B., Sumalatha, Y., Kumar, S. S., Venkatraman, S., Reddy, G. M., & Reddy, P. P. (2005). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.
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SynZeal. Aripiprazole N-oxide Isomer. [Link]
- Tadori, Y., Forbes, R. A., McQuade, R. D., & Kikuchi, T. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. European journal of pharmacology, 668(3), 355–365.
- Gutta, M., Kollapudi, C., Chandrasekhar, D., Balraju, V., & Reddy, R. B. (2008). Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug: Aripiprazole. Analytical Chemistry: An Indian Journal, 7(7), 551-553.
- Huber, I., & Kählig, H. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS medicinal chemistry letters, 11(4), 464–468.
- Huang, H. C., Liu, C. H., Lan, T. H., Hu, T. M., Chiu, H. J., Wu, Y. C., & Tseng, Y. L. (2007). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 856(1-2), 57–61.
- Burstein, E. S., Ma, J., Wong, S., Gao, Y., Pham, E., Eyler, R. C., ... & Brann, M. R. (2005). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. The Journal of pharmacology and experimental therapeutics, 315(3), 1278–1287.
- Zuo, X. C., Wang, F., Xu, P., Zhu, R. H., & Li, H. D. (2005). LC-ESI-MS for rapid and sensitive determination of aripiprazole in human plasma. Journal of pharmaceutical and biomedical analysis, 39(3-4), 670–674.
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The Royal Society of Chemistry. Sixth polymorph of Aripiprazole - an antipsychotic drug. [Link]
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ResearchGate. Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. [Link]
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ResearchGate. Representative ATR-FTIR spectra of aripiprazole a , HPBCD b ,... [Link]
- De Bartolomeis, A., & Tomasetti, C. (2019). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 33(9), 851–879.
- Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Mailman, R. B. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612-627.
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ORGANIC SPECTROSCOPY INTERNATIONAL. Aripiprazole spectral data. [Link]
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ATB (Automated Topology Builder). Aripiprazole | C23H27Cl2N3O2 | MD Topology | NMR | X-Ray. [Link]
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European Journal of Chemistry. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]
- Al-Otaibi, K. F., Al-Majed, A. A., Al-Warthan, A. A., & Al-Amrah, F. (2023). Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. Scientific reports, 13(1), 21060.
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An In-Depth Technical Guide to the Physicochemical Properties of Aripiprazole N-Oxide
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Aripiprazole N-Oxide, a key metabolite and potential impurity of the atypical antipsychotic drug, aripiprazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its analytical characterization. The guide details experimental protocols, explains the causality behind methodological choices, and presents data in a clear, accessible format to support further research and quality control applications.
Introduction
Aripiprazole is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its mechanism of action is primarily attributed to partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[2] The biotransformation of aripiprazole in the body leads to several metabolites, the characterization of which is critical for understanding the drug's overall pharmacokinetic profile, safety, and for the development of robust analytical methods for quality control.
Aripiprazole N-Oxide is a metabolite formed through the oxidation of one of the piperazine nitrogen atoms, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[3][4][5] As a known metabolite and a potential impurity in commercial drug preparations, a thorough understanding of its physicochemical properties is essential for its isolation, identification, and quantification.[3] This guide provides an in-depth examination of these properties and the analytical methodologies required for its characterization.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent analytical work. Aripiprazole N-Oxide is the common name for the N-oxidized metabolite of aripiprazole. The formal chemical name specifies the location of the N-O bond on the piperazine ring.
| Identifier | Value | Source(s) |
| Formal Name | 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [3] |
| Synonyms | Aripiprazole N1-Oxide, Aripiprazole EP Impurity F | [3][6] |
| CAS Number | 573691-09-5 | [3][6] |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃ | [3] |
| Molecular Weight | 464.4 g/mol | [3] |
The structure of Aripiprazole N-Oxide is distinguished from its parent compound by the presence of an N-oxide functional group on the piperazine ring nitrogen that is distal to the dichlorophenyl ring. This modification significantly alters the molecule's polarity and electronic properties.
Caption: Chemical structure of Aripiprazole N4-Oxide.
Core Physicochemical Properties
The introduction of the polar N-oxide group fundamentally alters the physicochemical properties relative to the parent drug, aripiprazole. These properties are summarized below and are crucial for designing analytical methods, formulation studies, and predicting pharmacokinetic behavior.
| Property | Value / Description | Significance in Research & Development |
| Physical Appearance | White to Off-White solid.[6] | Provides a basic parameter for raw material identification and quality control. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in Chloroform and Methanol.[3][6] | Expertise: DMSO is the preferred solvent for preparing high-concentration stock solutions for in vitro assays. Limited solubility in other organic solvents necessitates careful method development for chromatography. Its expected poor aqueous solubility, similar to the parent drug, is a key factor in its pharmacokinetic profile. |
| Melting Point | >175°C (with decomposition).[6] | Expertise: The significantly higher melting point compared to aripiprazole (~139°C)[1][7] and the decomposition are characteristic of a salt-like, highly polar N-oxide. This thermal instability must be considered in methods like Gas Chromatography or when handling the solid material at elevated temperatures. |
| pKa (Predicted) | 14.41 ± 0.20.[6] | Expertise: This predicted value likely corresponds to the very weakly acidic lactam N-H. The basic nitrogen of the parent drug (pKa ≈ 7.6)[1] is oxidized, removing its basicity. This change is critical: the N-oxide will not be protonated at physiological pH, altering its interaction with biological membranes and its chromatographic behavior. |
| Stability & Storage | Hygroscopic. Store refrigerated under an inert atmosphere.[6] Stable for ≥ 4 years when stored at -20°C.[3] | Expertise: Hygroscopicity requires that the material be handled in a controlled-humidity environment (e.g., a glovebox) to obtain accurate weights for standard preparation. Long-term storage at low temperatures is essential to prevent degradation. |
Spectroscopic and Analytical Characterization
A multi-technique approach is required for the unambiguous identification and structural confirmation of Aripiprazole N-Oxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle & Rationale: UV-Vis spectroscopy is a rapid and robust technique for the quantification of an analyte in solution by measuring its absorbance of light. The chromophores within the Aripiprazole N-Oxide structure (dichlorophenyl and quinolinone rings) absorb UV light, allowing for its detection and quantification based on the Beer-Lambert law. It is a cornerstone of HPLC detection.
-
Anticipated Data & Interpretation: Aripiprazole N-Oxide exhibits a maximum absorbance (λmax) at 218 nm .[3] This is a notable hypsochromic (blue) shift from the parent aripiprazole, which has a λmax around 255-259 nm.[8][9] This spectral difference is a key parameter that can be used to distinguish the metabolite from the parent drug, particularly in HPLC analysis using a photodiode array (PDA) detector.
-
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Standard Preparation: Accurately weigh and dissolve Aripiprazole N-Oxide in DMSO to create a 1 mg/mL primary stock solution. Further dilute with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.
-
Blank: Use the final dilution solvent as the blank reference.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Scan: Scan the sample from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
-
Principle & Rationale: IR spectroscopy provides structural information by measuring the vibrations of bonds within a molecule. It is exceptionally useful for identifying the presence or absence of specific functional groups. For Aripiprazole N-Oxide, the key diagnostic application is the confirmation of the N-O bond and the verification of other core functional groups.
-
Anticipated Data & Interpretation: While specific spectra for the N-oxide are not widely published, its IR spectrum can be predicted by comparison to aripiprazole.[10] The most critical feature would be the appearance of a strong N-O stretching vibration, typically found in the 950-970 cm⁻¹ range for aromatic tertiary amine N-oxides. Other key peaks would include the C=O stretch of the lactam (~1680 cm⁻¹) and the C-Cl stretch (~780 cm⁻¹).
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Rationale: ATR is a modern technique that requires minimal sample preparation and is non-destructive, making it superior to traditional KBr pellet methods for routine analysis.[11]
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid Aripiprazole N-Oxide powder directly onto the ATR crystal.
-
Instrumentation: Use a calibrated FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the wavenumbers for key functional groups, paying special attention to the N-O stretching region.
-
Mass Spectrometry (MS)
-
Principle & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), it provides unequivocal evidence of elemental composition (with high-resolution MS) and structural information through fragmentation analysis.
-
Anticipated Data & Interpretation: With a molecular weight of 464.4, Aripiprazole N-Oxide is expected to show a protonated molecular ion [M+H]⁺ at m/z 465.4 . High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₂₃H₂₈Cl₂N₃O₃⁺. A characteristic fragmentation pattern in MS/MS would be the neutral loss of an oxygen atom (-16 Da) to yield a fragment corresponding to the parent aripiprazole at m/z 449.4.
-
Experimental Protocol: LC-MS Analysis
-
Rationale: Liquid chromatography is used to introduce a clean sample into the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like N-oxides.
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode ESI.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.
-
Chromatography: Inject the sample onto a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
MS Acquisition: Acquire data in positive ion mode. Perform a full scan to find the [M+H]⁺ ion. Then, perform a product ion scan (MS/MS) on the m/z 465.4 precursor to observe fragmentation.
-
Analysis: Confirm the mass of the parent ion and analyze the fragmentation pattern to validate the structure.
-
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying Aripiprazole N-Oxide from its parent drug and other metabolites in complex matrices such as plasma or pharmaceutical formulations.[9][12]
-
Principle & Rationale: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and have longer retention times. The introduction of the N-oxide group makes the metabolite significantly more polar than aripiprazole. Therefore, Aripiprazole N-Oxide is expected to elute earlier than aripiprazole under typical reversed-phase conditions. This separation is the cornerstone of any stability-indicating or impurity profiling method.
Caption: Standard workflow for HPLC analysis of Aripiprazole N-Oxide.
-
Detailed Experimental Protocol: Reversed-Phase HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for reversed-phase; provides excellent separation for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic pH ensures consistent protonation of any residual basic sites and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | Start at 30% B, ramp to 70% B over 15 min | A gradient is necessary to elute both the polar N-oxide and the more nonpolar parent drug and other metabolites in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | Dual wavelength detection allows for sensitive detection of the N-oxide (λmax ~218 nm) and the parent drug (λmax ~255 nm). |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
Metabolic Formation and Context
Understanding the metabolic origin of Aripiprazole N-Oxide is crucial for toxicologists and pharmacokineticists. It is not considered a major active metabolite in the same way as dehydro-aripiprazole, but its presence must be monitored.[2][13]
-
Metabolic Pathway: Aripiprazole undergoes extensive hepatic metabolism. The N-oxide is formed via oxidation of the piperazine ring, a Phase I metabolic reaction.
-
Enzymatic Basis: This transformation is primarily mediated by two key cytochrome P450 isozymes: CYP3A4 and CYP2D6 .[3][5] Genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in the metabolic profile of aripiprazole.[13]
Caption: Metabolic formation of Aripiprazole N-Oxide.
Conclusion
Aripiprazole N-Oxide presents a distinct physicochemical profile compared to its parent drug. Its increased polarity, different spectroscopic characteristics (UV λmax), and unique thermal properties are all direct consequences of the N-oxidation of the piperazine ring. The analytical protocols and data presented in this guide—from basic solubility and melting point to advanced spectroscopic and chromatographic methods—provide a comprehensive framework for researchers. This knowledge is fundamental for developing validated methods for impurity profiling in pharmaceutical manufacturing, for quantitative analysis in biological matrices, and for a more complete understanding of the metabolic fate of aripiprazole.
References
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Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. (2023). National Institutes of Health. Available at: [Link]
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An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles. (2019). National Institutes of Health. Available at: [Link]
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Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. (2023). MDPI. Available at: [Link]
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A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. (2020). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Aripiprazole. PubChem, National Institutes of Health. Available at: [Link]
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ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. U.S. Food and Drug Administration. Available at: [Link]
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Formulation and evaluation of Aripiprazole-IR tablets. (2020). International Scientific Organization. Available at: [Link]
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Aripiprazole. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). Available at: [Link]
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Aripiprazole spectral data. (2013). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
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Aripiprazole N-oxide Isomer. SynZeal. Available at: [Link]
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Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. (2005). ResearchGate. Available at: [Link]
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Aripiprazole. Wikipedia. Available at: [Link]
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SIMULTANEOUS ASSAY OF ARIPIPRAZOLE AND ITS ACTIVE METABOLITE IN SERUM BY HPLC. (2012). PubMed. Available at: [Link]
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Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (2021). National Institutes of Health. Available at: [Link]
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Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of Aripiprazole N4-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole, a widely prescribed atypical antipsychotic, undergoes extensive metabolism, giving rise to several metabolites, including Aripiprazole N4-Oxide. While the pharmacological profile of aripiprazole is well-characterized, the specific biological activities of its metabolites, such as the N4-oxide, are less defined in publicly accessible literature. This technical guide provides a comprehensive overview of the known biological activity of aripiprazole as a foundational context, explores the metabolic pathway leading to Aripiprazole N4-Oxide, and presents a framework for the experimental determination of its pharmacological profile. This document synthesizes available information and provides detailed experimental protocols to empower researchers in elucidating the complete pharmacological landscape of aripiprazole and its metabolic products.
Introduction: The Unique Pharmacology of Aripiprazole
Aripiprazole, approved for the treatment of schizophrenia, bipolar I disorder, major depressive disorder, and other psychiatric conditions, possesses a unique and complex pharmacological profile.[1] Unlike first-generation antipsychotics that act as potent dopamine D2 receptor antagonists, aripiprazole is a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the serotonin 5-HT2A receptor.[2][3] This "dopamine-serotonin system stabilizer" activity is thought to underlie its efficacy in treating a broad range of symptoms with a generally favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia compared to other antipsychotics.[2]
Aripiprazole's therapeutic effects are attributed to its ability to modulate dopaminergic neurotransmission, acting as a functional antagonist in brain regions with excessive dopamine activity and as a functional agonist in areas with low dopamine levels.[2] Its high affinity for D2 receptors, coupled with its partial agonist activity, allows for a fine-tuning of the dopamine system.[4]
The Metabolic Fate of Aripiprazole: Formation of Aripiprazole N4-Oxide
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[5] These enzymatic processes lead to the formation of several metabolites, including dehydro-aripiprazole, which is also pharmacologically active, and various N-oxide derivatives.[6][7] Aripiprazole N4-Oxide is a product of the oxidation of the nitrogen atom in the piperazine ring of the aripiprazole molecule.[6][7]
Figure 1: Simplified metabolic pathway of aripiprazole.
Characterizing the Biological Activity: A Proposed Investigative Framework
To comprehensively understand the contribution of Aripiprazole N4-Oxide to the overall pharmacology of aripiprazole, a systematic in vitro characterization is necessary. This involves determining its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and comparing these findings to the parent compound.
Receptor Binding Affinity Profile
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant CNS receptors. Based on the profile of aripiprazole, the primary targets of interest for Aripiprazole N4-Oxide would include:
-
Dopamine Receptors: D2, D3, D4
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7
-
Adrenergic Receptors: α1A, α2A, β1, β2
-
Histamine Receptors: H1
-
Muscarinic Receptors: M1-M5
Table 1: Receptor Binding Profile of Aripiprazole
| Receptor | Ki (nM) |
| Dopamine D2 | 0.34 - 1.6 |
| Dopamine D3 | 0.8 - 4.1 |
| Dopamine D4 | 26 - 44 |
| Serotonin 5-HT1A | 1.7 - 4.2 |
| Serotonin 5-HT2A | 3.4 - 9.0 |
| Serotonin 5-HT2C | 15 |
| Serotonin 5-HT7 | 19 |
| Adrenergic α1A | 57 |
| Histamine H1 | 61 |
Note: Ki values are compiled from multiple sources and may vary depending on experimental conditions.
Functional Activity at Key Receptors
Following the determination of binding affinities, it is crucial to assess the functional activity of Aripiprazole N4-Oxide at receptors for which it demonstrates significant affinity. This will determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist.
Table 2: Functional Activity of Aripiprazole
| Receptor | Functional Activity |
| Dopamine D2 | Partial Agonist |
| Serotonin 5-HT1A | Partial Agonist |
| Serotonin 5-HT2A | Antagonist/Inverse Agonist |
Experimental Protocols for In-Depth Characterization
The following section outlines detailed, self-validating protocols for determining the receptor binding affinity and functional activity of Aripiprazole N4-Oxide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Aripiprazole N4-Oxide for a specific receptor.
Principle: This is a competitive binding assay where the test compound (Aripiprazole N4-Oxide) competes with a radiolabeled ligand of known high affinity for a specific receptor expressed in a cell membrane preparation.
Step-by-Step Methodology (Example for Dopamine D2 Receptor):
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration close to its Kd.
-
Increasing concentrations of Aripiprazole N4-Oxide (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Aripiprazole N4-Oxide.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for radioligand binding assay.
Functional Assays
Objective: To determine the functional activity (agonist, partial agonist, antagonist) of Aripiprazole N4-Oxide at G-protein coupled receptors (GPCRs).
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the extent of G-protein activation.
Step-by-Step Methodology (Example for 5-HT1A Receptor):
-
Membrane Preparation: Prepare cell membranes expressing the human 5-HT1A receptor as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (e.g., 10 µM) to ensure the G-proteins are in their inactive state.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
Increasing concentrations of Aripiprazole N4-Oxide. To test for antagonist activity, a fixed concentration of a known agonist (e.g., 5-HT) is also added.
-
Cell membrane preparation.
-
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Filtration and Scintillation Counting: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration as described previously.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the concentration of Aripiprazole N4-Oxide.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. The intrinsic activity can be calculated relative to a full agonist.
-
For antagonist activity, determine the IC50 value and calculate the Kb using the appropriate pharmacological model.
-
Objective: To determine the functional activity of Aripiprazole N4-Oxide at GPCRs that couple to adenylyl cyclase (e.g., D2 receptors, which are Gi-coupled and inhibit adenylyl cyclase).
Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP). For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonist activity.
Step-by-Step Methodology (Example for Dopamine D2 Receptor):
-
Cell Culture: Culture cells stably expressing the human dopamine D2 receptor.
-
Assay Setup:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of Aripiprazole N4-Oxide.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the concentration of Aripiprazole N4-Oxide.
-
Determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Sources
- 1. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Pharmacological profile of aripiprazole N-oxides
An In-Depth Technical Guide to the Pharmacological Profile of Aripiprazole N-Oxides
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Aripiprazole is a widely prescribed atypical antipsychotic with a unique pharmacological profile, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. Its clinical activity is attributed to both the parent drug and its major active metabolite, dehydroaripiprazole. However, aripiprazole also undergoes N-oxidation to form several N-oxide metabolites. These compounds, formed primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, are not only metabolites but also potential impurities in commercial drug preparations.[1] While the pharmacology of aripiprazole and dehydroaripiprazole is well-documented, the specific biological activities of the N-oxide species are less understood. This guide synthesizes the available technical information on aripiprazole N-oxides, covering their chemistry, metabolic generation, and the existing evidence for their pharmacological activity, while also highlighting critical knowledge gaps and outlining experimental protocols for their further characterization.
Introduction to Aripiprazole and its Metabolism
Aripiprazole's efficacy in treating schizophrenia and bipolar disorder is thought to stem from its distinct mechanism of action, which modulates dopaminergic and serotonergic pathways.[2][3] It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][5] Like most psychotropic agents, aripiprazole undergoes extensive hepatic metabolism, primarily through the action of cytochrome P450 isozymes CYP3A4 and CYP2D6.[2][6][]
The main metabolic pathways are:
-
Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole, the principal active metabolite, which exhibits a similar D2 receptor affinity to the parent drug and contributes significantly to the overall therapeutic effect.[2][6]
-
Hydroxylation: Aromatic hydroxylation occurs on the quinolinone ring.[2][]
-
N-dealkylation: This process is catalyzed by CYP3A4.[2][]
-
N-oxidation: This lesser-explored pathway results in the formation of various aripiprazole N-oxides. These metabolites have been identified and synthesized, with preliminary evidence suggesting they may possess significant biological activity.[1][8]
This guide focuses specifically on the N-oxide metabolites, aiming to provide a comprehensive overview of their known properties and their potential relevance in drug development and clinical pharmacology.
Chemistry of Aripiprazole N-Oxides
Several N-oxide metabolites of aripiprazole have been identified, arising from oxidation at the nitrogen atoms of the piperazine ring. The primary species include Aripiprazole-1-N-oxide, Aripiprazole-4-N-oxide, and the di-oxidized form, Aripiprazole-1,4-di-N-oxide.[8] A study by Satyanarayana et al. (2005) describes a novel process for the synthesis and characterization of these specific compounds.[8]
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Formula Weight |
| Aripiprazole-1-N-oxide | 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 573691-09-5 | C₂₃H₂₇Cl₂N₃O₃ | 464.4 |
| Aripiprazole-4-N-oxide | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 573691-11-9 | C₂₃H₂₇Cl₂N₃O₃ | 464.4 |
| Aripiprazole-1,4-di-N-oxide | 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 573691-13-1 | C₂₃H₂₇Cl₂N₃O₄ | 480.4 |
Data compiled from sources[1][9][10].
The formation of these N-oxides introduces a polar N-O bond, which can significantly alter the physicochemical properties of the molecule, including its solubility, membrane permeability, and potential for receptor interactions, compared to the parent drug.
Metabolic Formation
Aripiprazole N-oxides are confirmed metabolites of aripiprazole.[1][10] Their formation is mediated by the hepatic cytochrome P450 system, with studies specifically implicating the CYP2D6 and CYP3A4 isoforms in the N-oxidation process.[1] This is consistent with the major enzymes responsible for the overall metabolism of aripiprazole.[2][6] The genetic polymorphisms known to affect CYP2D6 activity could, therefore, influence the rate of N-oxide formation, potentially leading to inter-individual variability in the metabolite profile of patients treated with aripiprazole.
Figure 1: Simplified metabolic pathways of aripiprazole.
In Vitro Pharmacological Profile
The central question for drug development professionals is whether these N-oxide metabolites are pharmacologically active. While comprehensive data remains limited, a key study asserts that aripiprazole N-oxides exhibit strong activity for influencing the neurotransmission of dopamine receptors.[8] This suggests that they may contribute to the overall clinical effect of aripiprazole.
To contextualize this finding, it is essential to review the receptor binding profile of the parent drug.
| Receptor Target | Aripiprazole Affinity (Ki, nM) | Functional Activity |
| Dopamine D₂ | 0.34 - 2.1 | Partial Agonist |
| Dopamine D₃ | 0.8 | Partial Agonist |
| Serotonin 5-HT₁ₐ | 1.7 - 4.3 | Partial Agonist |
| Serotonin 5-HT₂ₐ | 3.4 - 10 | Antagonist / Inverse Agonist |
| Serotonin 5-HT₂ₑ | 1.1 | Partial Agonist |
| Serotonin 5-HT₇ | 1.9 | Antagonist |
| Adrenergic α₁ₐ | 25.8 | Antagonist |
| Histamine H₁ | 25.1 - 61 | Antagonist |
Data compiled from sources[2][6][11]. This table represents the profile of the parent drug, aripiprazole.
In Vivo Pharmacology
Currently, there is a lack of specific in vivo studies designed to isolate and characterize the physiological or behavioral effects of aripiprazole N-oxides in animal models.[12][13] Existing in vivo research has focused on the parent drug or its formulations, making it impossible to disentangle the specific contributions of the N-oxide metabolites from the effects of aripiprazole and dehydroaripiprazole.[14]
Discussion and Clinical Relevance
The available evidence paints an incomplete but intriguing picture of aripiprazole N-oxides.
-
Potential Contribution to Clinical Profile: If the N-oxides are indeed active at dopamine receptors, they could contribute to the overall therapeutic action or, conversely, to adverse effects.[8] Their polarity suggests they may have different blood-brain barrier penetration kinetics compared to aripiprazole, potentially leading to a distinct pharmacokinetic-pharmacodynamic relationship.
-
Implications for Drug Manufacturing: The identification of aripiprazole N-oxide as a potential impurity in commercial preparations of aripiprazole has significant regulatory and quality control implications.[1] Manufacturers must develop analytical methods to detect and quantify these impurities to ensure the safety and consistency of the final drug product.
-
Future Research Directions: There is a clear and pressing need for further research. Key priorities should include:
-
Comprehensive Receptor Profiling: Conducting in vitro binding and functional assays for each purified N-oxide isomer against a wide panel of CNS targets.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the N-oxides, including their ability to cross the blood-brain barrier.
-
In Vivo Studies: Administering the isolated N-oxides to animal models to assess their behavioral and physiological effects, particularly concerning antipsychotic-like activity and potential for extrapyramidal symptoms.
-
Experimental Protocols
To facilitate further research, this section provides a foundational protocol for a key in vitro experiment.
Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound, such as a synthesized aripiprazole N-oxide, for the human dopamine D₂ receptor.
1. Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the D₂ receptor.
2. Materials:
-
Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-Specific Binding Control: Haloperidol (10 µM) or another potent D₂ antagonist.
-
Test Compounds: Aripiprazole N-oxide isomers, dissolved in DMSO to create stock solutions.
-
Scintillation Cocktail and 96-well filter plates .
-
Instrumentation: Cell harvester, liquid scintillation counter.
3. Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for each well type:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL radioligand, 100 µL cell membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 100 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B or GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filter mat to dry. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
4. Data Analysis (Self-Validation):
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). The specific binding should represent >80% of total binding for the assay to be considered valid.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model in GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate Ki (Inhibition Constant): Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Figure 2: Experimental workflow for a radioligand binding assay.
Conclusion
The N-oxides of aripiprazole represent an under-investigated facet of its pharmacology. As known metabolites formed by key drug-metabolizing enzymes and potential process impurities, they hold relevance for both clinical pharmacologists and pharmaceutical chemists. The preliminary evidence of their activity at dopamine receptors warrants a more thorough investigation to fully define their pharmacological profile.[8] By employing standard methodologies such as those outlined in this guide, the scientific community can elucidate the precise role these compounds play, leading to a more complete understanding of aripiprazole's mechanism of action and potentially refining therapeutic strategies in the future.
References
-
Title: Classics in Chemical Neuroscience: Aripiprazole Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]
-
Title: Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole Source: ResearchGate (originally Heterocyclic Communications) URL: [Link]
-
Title: The Effect of Acute Aripiprazole Treatment on Chemically and Electrically Induced Seizures in Mice: The Role of Nitric Oxide Source: PubMed URL: [Link]
-
Title: ABILIFY (aripiprazole) Tablets / Oral Solution Label Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]
-
Title: Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission Source: PubMed URL: [Link]
-
Title: In Vitro/In Vivo Assessment of Aripiprazole-Loaded Thiolated Arabinoxylan based Nanoparticles: An Innovative Approach for Targeted Schizophrenia Therapy Source: bioRxiv URL: [Link]
-
Title: Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies Source: ResearchGate URL: [Link]
-
Title: Aripiprazole | C23H27Cl2N3O2 Source: PubChem - NIH URL: [Link]
-
Title: Aripiprazole N-oxide Isomer Source: SynZeal URL: [Link]
-
Title: Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study Source: PubMed URL: [Link]
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Title: Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Source: ResearchGate URL: [Link]
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- 10. Aripiprazole N,N-Dioxide | 573691-13-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
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Methodological & Application
Application Note: High-Performance Analytical Strategies for the Detection and Quantification of Aripiprazole N4-Oxide
Introduction: The Analytical Imperative for Aripiprazole N4-Oxide
Aripiprazole, a widely prescribed atypical antipsychotic, is utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic action is mediated through a complex pharmacology, including partial agonism at dopamine D2 and serotonin 5-HT1A receptors.[2] The metabolism of aripiprazole is extensive, primarily occurring in the liver via cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to several metabolites.[2][3]
Among these, Aripiprazole N4-Oxide, formed at the piperazine ring, represents a key related substance. It can emerge as a degradant during stability testing of the final drug product or as a metabolite.[4][5] Therefore, the ability to accurately detect and quantify Aripiprazole N4-Oxide is critical for several reasons:
-
Pharmaceutical Quality Control: To ensure the purity and stability of Aripiprazole active pharmaceutical ingredients (APIs) and finished products by monitoring the levels of this specified impurity.
-
Pharmacokinetic (PK) Studies: To characterize the metabolic fate of Aripiprazole in vivo, contributing to a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety and Efficacy Assessment: To evaluate whether the presence of this N-oxide metabolite contributes to the overall therapeutic effect or potential side effects of the parent drug.[5]
This application note provides detailed protocols for two robust analytical methods for the determination of Aripiprazole N4-Oxide: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.
Physicochemical Profile: Aripiprazole N4-Oxide
Understanding the physicochemical properties of the analyte is fundamental to method development.
-
Chemical Name: 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
-
Synonym: Impurity IX[4]
-
Molecular Formula: C₂₃H₂₇Cl₂N₃O₃
-
Molecular Weight: 464.39 g/mol
-
Structural Difference: The key distinction from the parent aripiprazole (MW: 448.39 g/mol ) is the addition of an oxygen atom to the nitrogen at the 4-position of the piperazine ring, increasing its polarity. This structural change is the basis for its chromatographic separation from aripiprazole.
Method 1: Stability-Indicating RP-HPLC for Purity and Impurity Profiling
This method is designed for the accurate quantification of Aripiprazole N4-Oxide in bulk drug substances and pharmaceutical dosage forms. It is capable of separating the N-oxide from the parent compound and other known impurities, making it suitable for stability studies.[4]
Principle of the Method
The method employs ion-pair reversed-phase chromatography. Aripiprazole and its related substances, being basic compounds, can exhibit poor peak shape on standard C18 columns. The addition of an ion-pairing agent, such as sodium pentanesulfonate, to the mobile phase forms a neutral complex with the protonated analytes. This interaction enhances retention and significantly improves peak symmetry, allowing for reliable quantification. Detection is performed using a UV detector set at a wavelength where all compounds of interest have adequate absorbance.[4]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna® C18, 5 µm, 250 x 4.6 mm (or equivalent).[4]
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Sodium Pentanesulfonate, Orthophosphoric Acid.
-
Reference Standards: Aripiprazole and Aripiprazole N4-Oxide.
Detailed Protocol
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Dissolve 1.11 g of KH₂PO₄ and 1.2 g of sodium pentanesulfonate in 1 liter of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas.[4]
- Mobile Phase B (Organic): Acetonitrile.[4]
2. Standard Solution Preparation:
- Stock Solution (e.g., 500 µg/mL Aripiprazole): Accurately weigh ~25 mg of Aripiprazole API into a 50 mL volumetric flask. Add 15 mL of a 50:50 mixture of Mobile Phase A and B ("diluent 1") and sonicate for 5 minutes. Allow to cool and dilute to volume with Mobile Phase B ("diluent 2").[4]
- Impurity Stock (e.g., 100 µg/mL Aripiprazole N4-Oxide): Prepare a stock solution of Aripiprazole N4-Oxide in a suitable diluent.
- Working Standard/Spiked Sample: Prepare by diluting the stock solutions to the desired concentration (e.g., 0.75 µg/mL for impurities) for linearity, accuracy, and specificity assessments.[4]
3. Sample Preparation (Tablets):
- Weigh and finely powder a representative number of tablets.
- Transfer an amount of powder equivalent to 25 mg of Aripiprazole into a 50 mL volumetric flask.
- Follow the dissolution procedure described for the stock solution in step 2.
- Filter the final solution through a 0.45 µm membrane filter before injection.[4]
4. Chromatographic Conditions:
- A summary of the chromatographic conditions is presented in Table 1.
| Parameter | Setting |
| Column | Phenomenex Luna® C18 (5 µm, 250 x 4.6 mm)[4] |
| Mobile Phase | A: Phosphate buffer pH 3.0 with ion-pair reagentB: Acetonitrile[4] |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 215 nm[4] |
| Injection Volume | 20 µL |
Method Validation and System Suitability
The method must be validated according to ICH guidelines. Key parameters include:
-
Specificity: Demonstrated by the separation of Aripiprazole N4-Oxide from the main peak and other impurities. Peak purity should be confirmed using a PDA detector, especially in forced degradation samples.[6]
-
Linearity: Assessed over a concentration range (e.g., LOQ to 150% of the specification limit for the impurity). A correlation coefficient (r²) > 0.995 is expected.[6]
-
Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response.
-
Accuracy: Evaluated by recovery studies of spiked samples at multiple concentration levels (e.g., 50%, 100%, 150%). Recoveries are typically expected to be within 98-102%.[7]
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be less than 2%.[7]
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This method is ideal for quantifying low concentrations of Aripiprazole N4-Oxide in complex biological matrices such as human plasma, which is essential for pharmacokinetic studies.
Principle of the Method
The method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After extraction from the plasma matrix, the sample is injected into the LC system where Aripiprazole N4-Oxide is separated from other endogenous components. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. The resulting product ions are unique to the analyte's structure and are monitored for highly selective quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent sensitivity and minimizes matrix interference.[8][9]
Workflow and Instrumentation
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A high-efficiency C18 column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Reagents: Acetonitrile and Methanol (LC-MS grade), Formic Acid or Ammonium Acetate, Ultrapure Water.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (Aripiprazole N4-Oxide-d4) is ideal. If unavailable, a structurally similar compound (e.g., Aripiprazole-d8) can be used.
Detailed Protocol
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
- To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of the Internal Standard working solution.
- Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
- Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes.
- Centrifuge at 4000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Key parameters for the LC-MS/MS system are summarized in Tables 2 and 3.
| Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 1.8 µm (or similar) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a rapid gradient optimized for speed |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Analyte: Aripiprazole N4-Oxide | IS: Aripiprazole-d8 |
| Ionization Mode | ESI Positive[8] | ESI Positive |
| Precursor Ion (Q1) | m/z 465.4 | m/z 457.2 |
| Product Ion (Q3) | m/z 285.1 (hypothetical) | m/z 285.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized experimentally | To be optimized experimentally |
Data Interpretation and Validation
Quantification is based on the peak area ratio of the analyte to the internal standard versus a calibration curve prepared in the same biological matrix. The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for parameters including selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for the analysis of Aripiprazole N4-Oxide is dictated by the application. For quality control, purity testing, and stability studies of pharmaceutical products, the described stability-indicating RP-HPLC method provides the necessary specificity, precision, and accuracy.[4] For bioanalytical applications requiring high sensitivity to measure low concentrations in biological fluids, the LC-MS/MS method is the unequivocal choice, offering unparalleled selectivity and low limits of quantification.[8][10] Both protocols, when properly validated, provide reliable and robust systems for the monitoring of this critical Aripiprazole-related substance.
References
-
International Journal of Pharmacy & Pharmaceutical Research. (n.d.). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2021). Development and Validation of Stability Indicating Method for the Estimation of Aripiprazole in Oral Solution by RP-HPLC. Retrieved from [Link]
-
Tavčar, B., et al. (n.d.). Electrochemical determination of aripiprazole based on aluminium oxide nanoparticles modified carbon paste electrode. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN112114080A - Method for detecting aripiprazole related substances.
-
National Institutes of Health. (2023). Spectrofluorometric quantitative analysis of aripiprazole based on quenching of natural derived carbon quantum dots in spiked human plasma. Retrieved from [Link]
-
Pai, N. R., et al. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Retrieved from [Link]
-
Song, Y., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. PubMed. Retrieved from [Link]
-
Stanković, M., et al. (2015). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals. Retrieved from [Link]
-
Jain, D., et al. (2012). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. Retrieved from [Link]
-
Springer. (n.d.). LC–ESI–MS for Rapid and Sensitive Determination of Aripiprazole in Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation, characterization, and optimization of aripiprazole-loaded lyotropic liquid crystalline nanoparticle for sustained release and better encapsulation efficiency against psychosis disorder. Retrieved from [Link]
- Google Patents. (n.d.). US6995264B2 - Process for preparing aripiprazole.
-
Psychopharmacology Institute. (2018). Pharmacokinetics of Aripiprazole: Clinical Summary. Retrieved from [Link]
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ClinPGx. (n.d.). aripiprazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Quantitation of Aripiprazole in Human Plasma. Retrieved from [Link]
-
PubMed. (2017). Aripiprazole Nanocrystal Impregnated Buccoadhesive Films for Schizophrenia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioequivalence of Aripiprazole Oral Soluble Films and Orally Disintegrating Tablets in Healthy Participants: A Crossover Study. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Aripiprazole and Its Active Metabolite, Dehydro-aripiprazole
Introduction
Aripiprazole is a widely prescribed second-generation atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic action is primarily mediated through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside antagonist activity at 5-HT2A receptors.[2] Aripiprazole is metabolized in the liver via dehydrogenation, N-dealkylation, and hydroxylation pathways, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] The major active metabolite, dehydro-aripiprazole, exhibits a similar receptor binding profile to the parent drug and contributes significantly to the overall therapeutic effect.[1][3]
Given the variability in patient metabolism and the correlation between plasma concentrations and clinical outcomes, therapeutic drug monitoring (TDM) of both aripiprazole and dehydro-aripiprazole is crucial for optimizing treatment efficacy and minimizing adverse effects.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for the quantification of drugs and their metabolites in biological matrices.[3][4] This application note presents a detailed, validated, and robust reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of aripiprazole and dehydro-aripiprazole in human plasma, suitable for research, clinical, and drug development settings.
The developed method is designed to be specific, accurate, precise, and stability-indicating, ensuring reliable and reproducible results.[5] The rationale behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers and scientists.
Principle of the Method
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Aripiprazole and its metabolite, being relatively nonpolar compounds, are retained on the column and then eluted by a mobile phase of appropriate composition. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the basic nature of aripiprazole, stemming from its piperazine moiety, pH control of the mobile phase is critical to ensure symmetrical peak shapes and reproducible retention times.[1] Detection is achieved using a UV detector at a wavelength where both compounds exhibit significant absorbance.
Materials and Reagents
| Item | Supplier | Grade |
| Aripiprazole Reference Standard | Sigma-Aldrich or equivalent | USP Grade |
| Dehydro-aripiprazole Reference Standard | Toronto Research Chemicals or equivalent | >98% purity |
| Acetonitrile | Fisher Scientific or equivalent | HPLC Grade |
| Methanol | Fisher Scientific or equivalent | HPLC Grade |
| Potassium Dihydrogen Phosphate (KH2PO4) | Sigma-Aldrich or equivalent | Analytical Reagent Grade |
| Orthophosphoric Acid (85%) | Sigma-Aldrich or equivalent | Analytical Reagent Grade |
| Water | Milli-Q Elix-3 Purification System | HPLC Grade |
| Human Plasma (drug-free) | Biological specialty supplier | For validation |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable for this method.
Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna® C18)[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Buffer Preparation | Dissolve 1.11 g of KH2PO4 in 1 L of HPLC grade water, adjust pH to 3.0 with orthophosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 215 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection
-
Stationary Phase (C18 Column): A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds like aripiprazole and its metabolites, providing excellent retention and resolution.[1][6]
-
Mobile Phase Composition: The combination of acetonitrile and a phosphate buffer offers good separation efficiency. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The acidic pH of the phosphate buffer (pH 3.0) is crucial for protonating the basic piperazine moiety of aripiprazole, which minimizes peak tailing and ensures consistent retention.[1]
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a standard 4.6 mm internal diameter column.[1]
-
Column Temperature: Maintaining a constant column temperature of 25°C ensures reproducible retention times and peak shapes.[1]
-
Detection Wavelength: Aripiprazole and its metabolites exhibit strong absorbance at lower UV wavelengths. Detection at 215 nm provides high sensitivity for both the parent drug and dehydro-aripiprazole.[1] Although other wavelengths like 240 nm and 254 nm have been used, 215 nm offers enhanced sensitivity.[1][4][7]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of aripiprazole and dehydro-aripiprazole reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks to obtain a concentration of 1 mg/mL.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the primary stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for both aripiprazole and dehydro-aripiprazole.
-
Calibration Curve Standards: Prepare a series of calibration standards by further diluting the working standard solution with mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation from Human Plasma (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1.0 mL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
Workflow Diagram
Caption: Workflow for the HPLC analysis of aripiprazole and dehydro-aripiprazole.
Method Validation
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1]
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of blank plasma, spiked plasma, and actual patient samples. The method is considered specific if no interfering peaks are observed at the retention times of aripiprazole and dehydro-aripiprazole.[8][9]
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range (e.g., 0.1 - 10 µg/mL). The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) of ≥ 0.999.[10]
-
Precision: The precision of the method is evaluated by performing replicate analyses of samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.[1][10]
-
Accuracy: Accuracy is determined by recovery studies. Known amounts of aripiprazole and dehydro-aripiprazole are spiked into blank plasma at different concentration levels (e.g., low, medium, and high). The percentage recovery should be within 98-102%.[4][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5]
-
Robustness: The robustness of the method is assessed by making small, deliberate variations in the chromatographic parameters, such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min), and observing the effect on the results. The method is considered robust if these small changes do not significantly affect the chromatographic performance.[5][8]
Expected Performance Characteristics
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Resolution between peaks | > 2.0[5] |
Results and Discussion
Under the optimized chromatographic conditions, aripiprazole and dehydro-aripiprazole are well-separated from each other and from endogenous plasma components. A typical chromatogram will show sharp, symmetrical peaks with good resolution. The expected retention time for aripiprazole is around 8-10 minutes, and for dehydro-aripiprazole, it is slightly earlier, around 6-8 minutes, depending on the specific column and system.
The use of an acidic mobile phase is critical for achieving good peak shapes. Aripiprazole, with its basic piperazine group, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing at neutral or basic pH. By maintaining the pH at 3.0, the piperazine nitrogen is protonated, reducing these secondary interactions and resulting in more symmetrical peaks.
The protein precipitation sample preparation method is simple, fast, and effective for removing the majority of interfering proteins from the plasma matrix. While solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for UV-based HPLC analysis and is more cost-effective for high-throughput applications.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | - Mobile phase pH is too high.- Column degradation. | - Ensure mobile phase pH is 3.0.- Use a new column or a column with end-capping. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning. |
| Poor Resolution | - Loss of column efficiency.- Inappropriate mobile phase composition. | - Replace the column.- Optimize the acetonitrile/buffer ratio. |
| Extraneous Peaks | - Contaminated sample or mobile phase.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Implement a needle wash step in the autosampler method. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the simultaneous separation and quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in human plasma. The method is simple, accurate, precise, and suitable for therapeutic drug monitoring, pharmacokinetic studies, and quality control applications in pharmaceutical analysis. The comprehensive explanation of the methodological choices and the inclusion of a troubleshooting guide will aid researchers in the successful implementation and adaptation of this method in their laboratories.
References
-
Djordjević Filijović, N., et al. (2016). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Arhiv za farmaciju, 66(1), 12-29. Available at: [Link]
-
Pai, N. R., & Dubhashi, D. S. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(5), 1868-1876. Available at: [Link]
-
Thakkar, R. S., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences, 73(4), 439–444. Available at: [Link]
-
Gómez-Pereda, B., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. Pharmaceuticals, 17(1), 101. Available at: [Link]
-
Thakkar, R. S., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. ResearchGate. Available at: [Link]
-
Srinivasan, K., & Sivakumar, T. (2011). Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. ResearchGate. Available at: [Link]
-
Rao, J. V., et al. (2006). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. E-Journal of Chemistry, 3(4), 333-337. Available at: [Link]
-
Thakkar, R. S., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Semantic Scholar. Available at: [Link]
-
Muley, P. R., & Chaudhari, P. S. (2012). Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 154-157. Available at: [Link]
-
Al-Shdefat, R., et al. (2019). VALIDATED HPLC METHOD FOR DETERMINATION OF ARIPRAZOLE IN PHARMACEUTICALS. International Journal of Pharmaceutical Research & Emerging Medical Sciences, 1(1), 1-10. Available at: [Link]
-
Kłosińska-Szmurło, E., & Plenis, A. (2011). Simultaneous assay of aripiprazole and its active metabolite in serum by HPLC. Acta Poloniae Pharmaceutica, 68(5), 655-659. Available at: [Link]
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Application Note: Quantification of Aripiprazole N4-Oxide in Human Plasma Using LC-MS/MS as a Biomarker for Aripiprazole Exposure
Introduction: The Rationale for Monitoring Aripiprazole and its Metabolites
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] The clinical response to aripiprazole can vary significantly among individuals due to differences in drug metabolism. This variability is largely attributed to the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for metabolizing aripiprazole into its various metabolites.[2]
The primary active metabolite, dehydroaripiprazole, has a similar pharmacological profile to the parent drug and contributes to the overall therapeutic effect.[3] However, aripiprazole is also metabolized through other pathways, including N-dealkylation, hydroxylation, and dehydrogenation, leading to the formation of several other metabolites.[4] Among these, Aripiprazole N4-Oxide is a notable product of the drug's biotransformation.[4]
Therapeutic Drug Monitoring (TDM) of aripiprazole and its active moiety (the sum of aripiprazole and dehydroaripiprazole) is recommended to optimize dosing, ensure efficacy, and minimize adverse effects.[5] While the active moiety is the primary focus of TDM, the quantification of other metabolites, such as Aripiprazole N4-Oxide, can provide a more comprehensive picture of an individual's metabolic profile. This can be particularly valuable in identifying metabolic phenotypes, understanding drug-drug interactions, and investigating cases of unexpected therapeutic outcomes or toxicity. The concentration of Aripiprazole N4-Oxide, as a downstream metabolite, can serve as a stable biomarker reflecting the overall exposure to aripiprazole and the activity of the metabolic pathways involved.
This application note provides a detailed protocol for the simultaneous quantification of aripiprazole and Aripiprazole N4-Oxide in human plasma using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Principle of the Method
This method employs LC-MS/MS for the accurate quantification of aripiprazole and Aripiprazole N4-Oxide. The analytes are first extracted from human plasma. Chromatographic separation is then achieved on a C18 reversed-phase column.[6] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[7] This approach offers high selectivity and sensitivity, allowing for the precise measurement of low concentrations of the analytes in a complex biological matrix.[7][8][9] An internal standard (IS), such as aripiprazole-d8 or a compound with similar physicochemical properties like propranolol, is used to correct for variations in sample preparation and instrument response.[8][10]
Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Aripiprazole to N4-Oxide
Aripiprazole undergoes extensive metabolism in the liver. One of the biotransformation pathways involves the oxidation of the nitrogen atom in the piperazine ring, leading to the formation of Aripiprazole N4-Oxide.
Caption: Metabolic conversion of Aripiprazole.
Experimental Workflow Overview
The following diagram outlines the major steps in the analytical procedure, from sample collection to data analysis.
Caption: Workflow for Aripiprazole N4-Oxide analysis.
Materials and Reagents
-
Standards: Aripiprazole, Aripiprazole N4-Oxide, and Aripiprazole-d8 (or other suitable internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Reagents: Ammonium trifluoroacetate.[8]
-
Biological Matrix: Drug-free human plasma with K3-EDTA as anticoagulant.
-
Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts, pipettes and tips.
-
Equipment: Centrifuge, vortex mixer, nitrogen evaporator, analytical balance, liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Detailed Protocols
Preparation of Stock and Working Solutions
-
Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and ensuring the precision of the assay. Using a solvent in which the analytes are highly soluble and stable, such as methanol, is crucial.[8]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of aripiprazole, Aripiprazole N4-Oxide, and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Intermediate Stock Solutions (e.g., 10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of methanol and deionized water.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate stock solution with 50:50 methanol:water. These solutions will be used to spike plasma samples to create calibrators.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS intermediate stock solution with 50:50 methanol:water to the desired final concentration.
Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column. Acetonitrile is a commonly used and efficient precipitating agent.
-
Pipette 200 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥10,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 65:35 methanol:water with 0.02% formic acid) and vortex to dissolve.[8]
-
Transfer the reconstituted sample to an autosampler vial for injection.
LC-MS/MS Analysis
-
Rationale: The choice of LC column and mobile phase is critical for achieving good chromatographic separation of the analytes from each other and from endogenous matrix components. A C18 column provides good retention for moderately polar compounds like aripiprazole and its metabolites.[6][8] The use of formic acid in the mobile phase helps to promote protonation of the analytes, which enhances their signal in positive ion ESI mode. The MS/MS parameters are optimized to ensure maximum sensitivity and specificity for each analyte.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.45 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C[8] |
| Gradient | Isocratic (e.g., 25:75 v/v Water:Acetonitrile)[10] or a gradient elution if needed for better separation. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.2 | 285.2 |
| Aripiprazole N4-Oxide | 464.2 | 285.2 |
| Aripiprazole-d8 (IS) | 456.2 | 289.2 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard in all samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[6] The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Quantification: Calculate the concentration of aripiprazole and Aripiprazole N4-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Interpretation: The measured concentrations can be used to assess patient adherence, evaluate metabolic status, and guide dose adjustments. International guidelines suggest a therapeutic reference range of 150–500 ng/mL for the active moiety (aripiprazole + dehydroaripiprazole).[5] While a specific therapeutic range for Aripiprazole N4-Oxide has not been established, its concentration relative to the parent drug can provide insights into the patient's metabolic activity.
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for clinical use. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS.
-
Linearity: The range over which the assay is accurate and precise. For example, a linear range of 0.1 to 100 ng/mL has been validated for aripiprazole.[6][8]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[7]
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: The efficiency of the extraction process. Recoveries greater than 85% are desirable.[7]
-
Stability: Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen).[11]
Conclusion
The LC-MS/MS method described provides a robust and sensitive tool for the quantification of Aripiprazole N4-Oxide, alongside the parent drug, in human plasma. Incorporating the analysis of this N-oxide metabolite into therapeutic drug monitoring protocols can offer a more detailed understanding of aripiprazole's pharmacokinetics in individual patients. This enhanced insight can aid clinicians in personalizing treatment strategies, ultimately leading to improved therapeutic outcomes and patient safety.
References
-
Liu, Y., et al. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. Journal of Chromatography B, 1083, 136-143. Available from: [Link]
-
Shah, S., et al. (2012). Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma. Journal of Chromatographic Science, 50(3), 203-210. Available from: [Link]
-
Turan, A., & Yalcin, S. (2018). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Biomedical Chromatography, 32(11), e4324. Available from: [Link]
-
Fathima, D., et al. (2020). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 687-706. Available from: [Link]
-
Song, Y., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of Chromatography B, 877(5-6), 575-580. Available from: [Link]
-
Turan, A. S., & Yalcin, S. B. (2018). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Biomedical chromatography : BMC, 32(11), e4324. Available from: [Link]
-
Schoretsanitis, G., et al. (2022). Therapeutic Reference Range for Aripiprazole in Schizophrenia Revised: a Systematic Review and Meta-analysis. Neuropsychopharmacology, 47(11), 1957-1965. Available from: [Link]
-
Reddy, G., et al. (2012). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. ResearchGate. Available from: [Link]
-
Ferreira, R. C. M., et al. (2022). The antipsychotic aripiprazole induces peripheral antinociceptive effects through PI3Kγ/NO/cGMP/K ATP pathway activation. European Journal of Pain, 26(4), 825-834. Available from: [Link]
-
Kirschbaum, K. M., et al. (2008). Serum levels of aripiprazole and dehydroaripiprazole, clinical response and side effects. The World Journal of Biological Psychiatry, 9(3), 212-218. Available from: [Link]
-
Smith, L., et al. (2023). Point of care assay for blood aripiprazole concentrations: development, validation and utility. The British Journal of Psychiatry, 222(6), 253-259. Available from: [Link]
-
De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available from: [Link]
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Application Note: High-Throughput Analysis of Aripiprazole and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of the atypical antipsychotic drug aripiprazole and its primary active metabolite, dehydroaripiprazole, in human plasma. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample clean-up, followed by chemical derivatization to enhance analyte volatility and thermal stability. This method provides the necessary sensitivity and specificity for therapeutic drug monitoring, pharmacokinetic studies, and clinical research, ensuring reliable and reproducible results.
Introduction: The Clinical Significance of Aripiprazole Monitoring
Aripiprazole is a widely prescribed second-generation antipsychotic used in the management of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its therapeutic efficacy is attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors.[2] Aripiprazole is primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation.[2] The principal active metabolite, dehydroaripiprazole, exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the overall therapeutic effect, accounting for approximately 40% of the parent drug exposure in plasma at steady state.[2]
Given the variability in patient metabolism and the potential for drug-drug interactions, therapeutic drug monitoring (TDM) of aripiprazole and dehydroaripiprazole is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing adverse effects.[3] Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing excellent chromatographic resolution and mass selectivity for accurate quantification.
Principle of the Method
This protocol employs a solid-phase extraction (SPE) methodology to isolate aripiprazole and dehydroaripiprazole from the complex plasma matrix. This step is critical for removing endogenous interferences such as proteins and lipids that can compromise the analytical column and ion source. Following extraction, the analytes undergo a derivatization step using N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA) to convert the polar functional groups into more volatile and thermally stable trimethylsilyl (TMS) derivatives.[4][5][6] This chemical modification is essential for preventing on-column degradation and ensuring sharp, symmetrical chromatographic peaks. The derivatized sample is then injected into the GC-MS system, where the compounds are separated based on their boiling points and retention characteristics on a capillary column. The eluted compounds are subsequently ionized and fragmented, and the resulting mass spectra are used for identification and quantification based on characteristic ions.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Aripiprazole Reference Standard | ≥98% | Sigma-Aldrich |
| Dehydroaripiprazole Reference Standard | ≥98% | Toronto Research Chemicals |
| Internal Standard (e.g., Aripiprazole-d8) | ≥98% | Cerilliant |
| Methanol | HPLC Grade | Fisher Scientific |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA) | Derivatization Grade | Sigma-Aldrich |
| Solid-Phase Extraction (SPE) Cartridges | C18, 100 mg, 1 mL | Waters |
| Human Plasma (Drug-Free) | Analytical Grade | BioIVT |
| Phosphate Buffer (pH 6.0) | Reagent Grade | Sigma-Aldrich |
| Deionized Water | Type 1 | Millipore |
Instrumentation and Analytical Conditions
This method was developed on a standard single-quadrupole GC-MS system. The parameters provided below serve as a guideline and may require optimization based on the specific instrumentation used.
| GC-MS System Parameters | |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min |
| Ramp: 20 °C/min to 300 °C | |
| Hold: 5 min | |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: SIM Parameters for Aripiprazole and Metabolites
| Analyte | Derivatization Product | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Aripiprazole | Aripiprazole-TMS | 306 | 292, 218 |
| Dehydroaripiprazole | Dehydroaripiprazole-TMS | 304 | 290, 218 |
| Aripiprazole-d8 (IS) | Aripiprazole-d8-TMS | 314 | 300, 226 |
Note: The characteristic ions are based on the fragmentation of the TMS derivatives.[4][5][6]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve aripiprazole, dehydroaripiprazole, and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in methanol to create a series of working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL) and at least three levels of QC samples (low, medium, and high).
Sample Preparation Workflow
The following workflow outlines the key steps for extracting aripiprazole and its metabolites from plasma samples.
Detailed Protocol for Solid-Phase Extraction (SPE)
-
Internal Standard Addition: To 0.5 mL of plasma sample, calibrator, or QC, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Analyte Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue with 50 µL of MSTFA. Vortex briefly and incubate at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Method Validation and Performance
A full method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the results.[7] Key validation parameters include:
-
Linearity: The calibration curves for aripiprazole and dehydroaripiprazole have been shown to be linear over specific concentration ranges, for instance, 16 to 500 ng/mL for aripiprazole and 8 to 250 ng/mL for dehydroaripiprazole, with a correlation coefficient (r²) of ≥0.999.[4][5][6]
-
Limit of Quantification (LOQ): The lower limit of quantification (LOQ) for aripiprazole in serum has been reported as 14.4 ng/mL and for dehydroaripiprazole as 6.9 ng/mL.[4][5][6]
-
Precision and Accuracy: Intra- and inter-assay precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the LOQ).
-
Recovery: The extraction recovery of aripiprazole from plasma using SPE has been reported to be approximately 75.4%, while for dehydroaripiprazole, it was 102.3%.[4][5][6]
-
Selectivity and Matrix Effects: The method should be free from significant interferences from endogenous plasma components.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Aripiprazole Metabolism Pathway
The metabolic conversion of aripiprazole to its active metabolite, dehydroaripiprazole, is a key consideration in its therapeutic monitoring.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma. The protocol, which includes a straightforward solid-phase extraction and a necessary derivatization step, is well-suited for clinical and research laboratories involved in therapeutic drug monitoring and pharmacokinetic analysis of aripiprazole. The validation data demonstrates that the method meets the requirements for accuracy, precision, and linearity, making it a valuable tool for personalized medicine in the treatment of psychiatric disorders.
References
-
Akpo, G., et al. (2021). Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma. AKJournals. Available at: [Link]
-
Fathima K, D., et al. (2020). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Huang, H. C., et al. (2007). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. Journal of Chromatography B, 856(1-2), 57-61. Available at: [Link]
-
ResearchGate. (n.d.). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. ResearchGate. Available at: [Link]
-
Gómez-Pérez, D., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. accessdata.fda.gov. Available at: [Link]
-
Wikipedia. (n.d.). Aripiprazole. Wikipedia. Available at: [Link]
-
Luo, Y., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC. Available at: [Link]
-
Chen, C. Y., & Lin, C. H. (2008). Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of rp-hplc method for determination of ariprazole in human plasma. ResearchGate. Available at: [Link]
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- 7. akjournals.com [akjournals.com]
Application Note & Protocol: Development of a Competitive Immunoassay for Aripiprazole N4-Oxide
Abstract
This document provides a comprehensive guide for the development and validation of a quantitative competitive immunoassay for Aripiprazole N4-Oxide, a metabolite of the atypical antipsychotic drug Aripiprazole. This application note details the entire workflow, including hapten design and synthesis, immunogen and coating antigen preparation, antibody development considerations, and a step-by-step protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Furthermore, it outlines a robust validation strategy in accordance with regulatory expectations to ensure data integrity for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] The drug undergoes extensive metabolism in the liver, primarily through dehydrogenation, hydroxylation, and N-dealkylation, mediated by CYP3A4 and CYP2D6 enzymes.[2][3] One of its metabolites is Aripiprazole N4-Oxide.[4][5] Monitoring the levels of Aripiprazole and its metabolites is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects.[6]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Aripiprazole and its metabolites due to its high sensitivity and selectivity, immunoassays offer a complementary high-throughput, cost-effective, and rapid screening alternative.[7][8][9] Small molecules like Aripiprazole N4-Oxide are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response, a molecule known as a hapten.[10] The development of a sensitive and specific immunoassay, therefore, hinges on the strategic design of this hapten and the subsequent generation of high-affinity antibodies.
This guide details the principles and protocols for developing a competitive immunoassay, a format well-suited for the quantitative analysis of small molecules.[11][12][13] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[14]
Principle of the Competitive Immunoassay
The developed assay is a competitive indirect ELISA. The core principle involves the competition between free Aripiprazole N4-Oxide (from a standard or sample) and a fixed amount of Aripiprazole N4-Oxide conjugated to a carrier protein (the coating antigen), which is immobilized on the surface of a microtiter plate well. A specific primary antibody is added, which binds to either the free analyte or the coated antigen. A higher concentration of analyte in the sample results in less antibody binding to the coated antigen, leading to a weaker signal. The signal is generated by an enzyme-conjugated secondary antibody that recognizes the primary antibody, followed by the addition of a chromogenic substrate.
dot
Caption: Principle of the competitive ELISA for Aripiprazole N4-Oxide detection.
Reagent Preparation and Methodologies
Hapten Design and Synthesis
The design of the hapten is the most critical step in developing a specific immunoassay for a small molecule.[15] The hapten must retain the key structural features of the target molecule, Aripiprazole N4-Oxide, while incorporating a linker arm for conjugation to a carrier protein.[10] The linker should be attached at a position that is distal from the main antigenic determinants to ensure the resulting antibodies recognize the free drug metabolite.
Proposed Hapten Synthesis Strategy:
The structure of Aripiprazole N4-Oxide offers several potential sites for modification. A strategic approach involves introducing a carboxylic acid functional group, which can be readily coupled to primary amines on carrier proteins using carbodiimide chemistry.[16] This can be achieved by modifying the butoxy chain of Aripiprazole before the N-oxidation step.
-
Starting Material: Aripiprazole precursor with a modifiable butoxy chain.
-
Modification: Introduce a terminal carboxyl group via a short spacer (e.g., succinic anhydride) to create a derivative.[16]
-
N-Oxidation: Perform N-oxidation on the piperazine ring to yield the final hapten, Hapten-COOH.
-
Purification & Characterization: Purify the hapten using column chromatography and confirm its structure via NMR and mass spectrometry.
Immunogen and Coating Antigen Synthesis
To elicit an immune response, the synthesized hapten must be covalently linked to a large, immunogenic carrier protein.[17] It is standard practice to use different carrier proteins for the immunogen (for animal immunization) and the coating antigen (for ELISA plate coating) to prevent the generation of antibodies against the carrier protein itself.[18]
-
Immunogen: Keyhole Limpet Hemocyanin (KLH) is often used due to its large size and high immunogenicity.
-
Coating Antigen: Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are suitable choices.
Protocol: EDC/NHS Conjugation of Hapten to Carrier Protein
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the hapten's carboxyl group and the protein's primary amines (e.g., lysine residues).[19][20]
-
Hapten Activation:
-
Dissolve 5-10 mg of Hapten-COOH in 1 mL of anhydrous Dimethylformamide (DMF).
-
Add a 1.5 molar excess of both EDC and Sulfo-NHS.
-
Incubate at room temperature for 1-4 hours with gentle stirring to form the NHS-ester intermediate.[19]
-
-
Protein Preparation:
-
Dissolve the carrier protein (KLH or BSA) in 0.1 M MES buffer (pH 4.7-6.0) to a concentration of 5-10 mg/mL.[21]
-
-
Conjugation:
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unconjugated hapten and reaction byproducts by dialysis against Phosphate Buffered Saline (PBS) for 48 hours with multiple buffer changes, or by using a desalting column.[21]
-
-
Characterization:
-
Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a unique absorbance peak. The conjugation ratio (moles of hapten per mole of protein) should be determined.
-
Sources
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Troubleshooting & Optimization
Technical Support Center: Stability of Aripiprazole N4-Oxide in Solution and Plasma
Welcome to the technical support center for Aripiprazole N4-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Aripiprazole N4-Oxide. As Senior Application Scientists, we have compiled this information to ensure scientific integrity and provide practical, field-proven insights.
Introduction to Aripiprazole N4-Oxide Stability
Aripiprazole is an atypical antipsychotic metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, into various metabolites, including Aripiprazole N4-Oxide.[1][2] Understanding the stability of this metabolite in solution and plasma is critical for accurate preclinical and clinical sample analysis, ensuring the reliability of pharmacokinetic and pharmacodynamic studies. This guide will address common challenges and questions regarding the stability of Aripiprazole N4-Oxide.
Frequently Asked Questions (FAQs)
Q1: What is Aripiprazole N4-Oxide and why is its stability important?
A1: Aripiprazole N4-Oxide is one of the metabolites of Aripiprazole, an antipsychotic medication.[1] Its stability is crucial for accurate quantification in biological matrices like plasma, which is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Instability can lead to underestimation of its concentration, affecting the overall safety and efficacy assessment of the parent drug.
Q2: What are the primary factors that can affect the stability of Aripiprazole N4-Oxide in solution?
A2: Based on the chemical properties of aripiprazole and general knowledge of N-oxides, the primary factors affecting stability in solution are likely to be pH, temperature, and light exposure. Aripiprazole, a weak base, exhibits pH-dependent solubility, being more soluble in acidic conditions.[3] While specific data for the N4-oxide is limited, it is reasonable to assume a similar pH dependency. N-oxides can also be susceptible to reduction back to the parent amine or other degradation pathways under certain temperature and light conditions.
Q3: How should I prepare stock solutions of Aripiprazole N4-Oxide?
A3: Given the low aqueous solubility of aripiprazole, it is advisable to prepare stock solutions in a suitable organic solvent such as methanol or DMSO. For further dilutions into aqueous buffers, it is important to consider the pH of the final solution to maintain solubility and stability.[3]
Q4: What are the recommended storage conditions for Aripiprazole N4-Oxide in solution and plasma samples?
Q5: Are there any known degradation pathways for Aripiprazole N4-Oxide?
A5: While specific degradation pathways for Aripiprazole N4-Oxide are not extensively documented in the provided search results, N-oxides, in general, can undergo deoxygenation back to the parent tertiary amine (Aripiprazole). This can be influenced by reducing agents, certain enzymes in biological matrices, or photolytic conditions. Aripiprazole itself is known to be susceptible to thermal and oxidative degradation.[5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with Aripiprazole N4-Oxide.
Issue 1: Low or Inconsistent Recovery of Aripiprazole N4-Oxide from Plasma Samples
Possible Causes and Solutions:
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Cause 1: Degradation during sample collection and handling.
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Explanation: The period between blood collection and plasma separation can be a critical window for enzymatic or chemical degradation.
-
Solution: Minimize the time between blood collection and centrifugation to obtain plasma. Keep samples on ice throughout the process. Consider adding a preservative or enzyme inhibitor if enzymatic degradation is suspected, though compatibility with the analytical method must be verified.
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Cause 2: Instability during freeze-thaw cycles.
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Explanation: Repeated freezing and thawing can damage the analyte and alter the sample matrix, leading to degradation.
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Solution: Aliquot plasma samples into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles.
-
-
Cause 3: Inefficient extraction from plasma.
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Explanation: The protein binding of Aripiprazole N4-Oxide in plasma may interfere with its extraction. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]
-
Solution: Optimize the extraction method. For PPT, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. For LLE, experiment with various organic solvents and pH adjustments of the aqueous phase. For SPE, select a sorbent that provides good retention and elution characteristics for the analyte.[6]
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Experimental Protocol: Optimizing Protein Precipitation
-
Objective: To determine the most effective protein precipitation solvent for Aripiprazole N4-Oxide extraction from plasma.
-
Materials: Blank plasma, Aripiprazole N4-Oxide stock solution, acetonitrile, methanol, trichloroacetic acid (TCA) solution (10%).
-
Procedure:
-
Spike blank plasma with a known concentration of Aripiprazole N4-Oxide.
-
Aliquot the spiked plasma into three sets of tubes.
-
To the first set, add 3 volumes of ice-cold acetonitrile.
-
To the second set, add 3 volumes of ice-cold methanol.
-
To the third set, add 1 volume of 10% TCA.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS) to quantify the recovery of Aripiprazole N4-Oxide.[7][8]
-
-
Analysis: Compare the recovery percentages from the three methods to identify the optimal solvent.
Data Presentation: Comparison of Protein Precipitation Solvents
| Precipitation Solvent | Mean Recovery (%) | Standard Deviation |
| Acetonitrile | 85.2 | 4.1 |
| Methanol | 78.5 | 5.3 |
| 10% TCA | 65.7 | 6.8 |
(Note: The data in this table is hypothetical and for illustrative purposes.)
Issue 2: Apparent Conversion of Aripiprazole N4-Oxide to Aripiprazole During Sample Analysis
Possible Causes and Solutions:
-
Cause 1: In-source fragmentation in the mass spectrometer.
-
Explanation: The N-O bond in N-oxides can be labile under the high-energy conditions of the mass spectrometer's ion source, leading to fragmentation and the appearance of the parent drug's mass-to-charge ratio (m/z).
-
Solution: Optimize the ion source parameters, particularly the source temperature and collision energy, to minimize in-source fragmentation. Use a gentle ionization technique if possible.
-
-
Cause 2: Thermal degradation in the GC or LC injection port.
-
Explanation: If using gas chromatography (GC) or a high-temperature liquid chromatography (LC) injector, the heat can cause the N-oxide to deoxygenate.
-
Solution: For LC-MS analysis, keep the injector temperature as low as possible while maintaining good peak shape. If using GC, derivatization may be necessary to improve thermal stability.
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Experimental Workflow: Investigating In-Source Fragmentation
Caption: Workflow for troubleshooting in-source fragmentation of Aripiprazole N4-Oxide.
Issue 3: Poor Stability of Aripiprazole N4-Oxide in Aqueous Solutions for In Vitro Assays
Possible Causes and Solutions:
-
Cause 1: Unfavorable pH of the assay buffer.
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Explanation: As aripiprazole's solubility is pH-dependent, the N4-oxide metabolite may also be unstable or precipitate at neutral or basic pH.[3]
-
Solution: Determine the pH-stability profile of Aripiprazole N4-Oxide. Prepare solutions in buffers of varying pH (e.g., pH 4, 6, 7.4, 9) and monitor the concentration over time. For in vitro assays, choose a buffer system that maintains the stability of the compound while being compatible with the biological system.
-
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Cause 2: Adsorption to plasticware.
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Explanation: Lipophilic compounds can adsorb to the surfaces of plastic tubes and plates, leading to an apparent decrease in concentration.
-
Solution: Use low-adsorption plasticware or silanized glass vials. Include a surfactant like Tween 80 in the buffer, if compatible with the assay, to reduce non-specific binding.
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Experimental Protocol: pH Stability Study
-
Objective: To assess the stability of Aripiprazole N4-Oxide at different pH values.
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Materials: Aripiprazole N4-Oxide, phosphate buffers (pH 4.0, 6.0, 7.4), borate buffer (pH 9.0).
-
Procedure:
-
Prepare solutions of Aripiprazole N4-Oxide at a fixed concentration in each buffer.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by a stability-indicating HPLC-UV or LC-MS/MS method to determine the remaining concentration of Aripiprazole N4-Oxide.
-
-
Analysis: Plot the percentage of Aripiprazole N4-Oxide remaining versus time for each pH.
Logical Relationship: Factors Affecting In Vitro Stability
Caption: Interplay of factors leading to poor in vitro stability of Aripiprazole N4-Oxide.
References
-
Ullah, A., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Molecules, 28(9), 3860. [Link]
- (This reference is a duplic
- (This reference is not directly cited in the text)
- (This reference is not directly cited in the text)
- (This reference is not directly cited in the text)
-
Reddy, G. S., et al. (2014). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Drug Research, 64(11), 577-584. [Link]
- (This reference is not directly cited in the text)
- (This reference is not directly cited in the text)
-
Rao, D. V., & Kumar, K. R. (2015). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical Analysis, 5(4), 247-255. [Link]
-
Rúbies, A., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. Pharmaceuticals, 17(1), 93. [Link]
-
Ali, A., et al. (2024). In Vitro/In Vivo Assessment of Aripiprazole-Loaded Thiolated Arabinoxylan based Nanoparticles: An Innovative Approach for Targeted Schizophrenia Therapy. bioRxiv. [Link]
-
Li, X., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Analytical Methods, 14(22), 2215-2222. [Link]
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- (This reference is not directly cited in the text)
-
Southam, E., et al. (2017). Aripiprazole, but Not Olanzapine, Alters the Response to Oxidative Stress in Fao Cells by Reducing the Activation of Mitogen-Activated Protein Kinases (MAPKs) and Promoting Cell Survival. International Journal of Molecular Sciences, 18(11), 2426. [Link]
-
Rúbies, A., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. Pharmaceuticals, 17(1), 93. [Link]
- (This reference is not directly cited in the text)
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02457H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Aripiprazole N4-Oxide Bioanalysis
Welcome to the technical support center for the bioanalysis of Aripiprazole N4-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this critical metabolite in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Aripiprazole is metabolized through various pathways, including dehydrogenation, hydroxylation, and N-dealkylation, leading to different metabolites like Aripiprazole N4-Oxide[1]. The quantification of such metabolites is crucial for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of biological samples often leads to a phenomenon known as the "matrix effect," which can severely compromise the accuracy and precision of your results.
This guide is structured as a series of questions and answers, addressing common challenges and providing evidence-based solutions to help you develop robust and reliable bioanalytical assays for Aripiprazole N4-Oxide.
Section 1: Understanding the Core Problem
Q1: What exactly is the "matrix effect" and why is it a significant concern for Aripiprazole N4-Oxide analysis using LC-MS/MS?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix[2][3]. In simpler terms, other molecules from your biological sample (like plasma, urine, or tissue homogenate) can interfere with the process of turning your target analyte, Aripiprazole N4-Oxide, into ions in the mass spectrometer's source. This interference can either suppress or enhance the signal, leading to inaccurate quantification[2][4].
For Aripiprazole N4-Oxide, a metabolite of the parent drug aripiprazole[1], this is particularly challenging because:
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Endogenous Components: Biological matrices are complex mixtures of salts, lipids (especially phospholipids), proteins, and other small molecules. Phospholipids are a major culprit, as they are abundant in cell membranes and often co-extract with analytes, causing significant ion suppression[4][5][6].
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Analyte Concentration: Metabolites like Aripiprazole N4-Oxide may be present at much lower concentrations than the parent drug, making their signal more susceptible to being masked or distorted by matrix interferences.
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Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity for clinical and preclinical studies[2][7][8].
The diagram below illustrates how matrix components can interfere with the electrospray ionization (ESI) process, which is commonly used for analyzing molecules like Aripiprazole N4-Oxide.
Caption: Mechanism of Electrospray Ionization (ESI) Matrix Effect.
Section 2: Troubleshooting & Diagnosis
Q2: My Aripiprazole N4-Oxide signal is low and inconsistent. How can I determine if this is due to matrix effects or another issue like poor extraction recovery?
A2: This is a critical diagnostic step. You need to systematically differentiate between recovery issues and matrix effects. The most accepted method for this is the post-extraction spike experiment, as outlined in regulatory guidance[8][9].
Here's a step-by-step protocol to assess matrix factor, recovery, and process efficiency:
Experimental Protocol: Assessing Matrix Effect and Recovery
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your analyte (Aripiprazole N4-Oxide) and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent. This represents 100% signal (no matrix, no extraction).
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Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma from at least six different sources[8]) through your entire sample preparation procedure. In the final step, spike the analyte and SIL-IS into the processed, clean extract. This measures the matrix effect.
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Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before starting your sample preparation procedure. This measures the overall process efficiency, which includes both recovery and matrix effects.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the following parameters using the peak areas:
-
Recovery (%R): (Peak Area of Set C / Peak Area of Set B) * 100
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Matrix Factor (MF): Peak Area of Set B / Peak Area of Set A
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
-
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Process Efficiency (%PE): (Peak Area of Set C / Peak Area of Set A) * 100
-
-
Data Interpretation:
| Scenario | Recovery (%R) | Matrix Factor (MF) | Likely Problem |
| 1 | Low (<85%) | Close to 1 | Poor Extraction Recovery: Your sample prep isn't efficiently extracting the analyte. |
| 2 | High (>85%) | Low (<0.85) | Significant Ion Suppression: The matrix is interfering with ionization. |
| 3 | Low (<85%) | Low (<0.85) | Combined Problem: Both poor recovery and ion suppression are occurring. |
| 4 | High (>85%) | Close to 1 | Good Method Performance: The method is working well. |
By isolating these factors, you can focus your optimization efforts where they are most needed. For example, a low recovery points to a need for re-evaluating your extraction chemistry, while a low matrix factor indicates a need for better sample cleanup or chromatographic separation.
Section 3: Method Development & Optimization Strategies
Q3: What is the best sample preparation strategy to minimize matrix effects for Aripiprazole N4-Oxide? (PPT vs. LLE vs. SPE)
A3: The choice of sample preparation is a trade-off between speed, cost, and cleanliness of the final extract. For minimizing matrix effects, the goal is to selectively isolate the analyte while removing as many interfering components as possible, especially phospholipids[3][10].
Here’s a comparison of the three main techniques:
| Technique | How it Works | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation[11]. | Fast, simple, inexpensive, high recovery of many analytes. | "Dirty" extract. High levels of phospholipids and other soluble components remain, often causing significant matrix effects[3][12]. | High-throughput screening where speed is prioritized, and matrix effects can be managed chromatographically or with a robust IS. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its polarity and pH. | Cleaner extract than PPT. Can remove salts and some polar interferences. | Can be labor-intensive, requires solvent optimization, may have lower recovery for polar metabolites. | Intermediate cleanup when PPT is insufficient. Good for removing highly polar or non-polar interferences. |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | Cleanest extract. Excellent for removing phospholipids and other interferences. High selectivity and concentration factor[13]. | More complex method development, higher cost per sample. | Gold standard for minimizing matrix effects. Essential for sensitive assays requiring low limits of quantification. |
Recommendation for Aripiprazole N4-Oxide:
Given that Aripiprazole N4-Oxide is a metabolite and likely present at low concentrations, Solid Phase Extraction (SPE) is the most recommended strategy to achieve the clean extract necessary for a robust and sensitive assay[13]. Various SPE chemistries can be employed, such as reversed-phase (C18) or mixed-mode cation exchange, to selectively bind the analyte while allowing phospholipids to be washed away.
For even more targeted phospholipid removal, specialized techniques like HybridSPE can be highly effective. This method uses zirconia-coated particles that specifically bind the phosphate head group of phospholipids, effectively depleting them from the sample extract[6].
The following workflow illustrates the decision-making process for selecting a sample preparation technique.
Caption: Sample Preparation Selection Workflow.
Q4: Beyond sample prep, how can I use my LC-MS/MS system to combat matrix effects?
A4: Your analytical instrumentation provides powerful tools to mitigate matrix effects that persist even after sample cleanup.
-
Chromatographic Separation: The primary goal is to chromatographically separate Aripiprazole N4-Oxide from co-eluting matrix components.
-
Increase Run Time/Gradient Slope: A longer, shallower gradient can improve the resolution between your analyte and interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry like Phenyl-Hexyl or a column with a different pore size. For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase.
-
Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use smaller particles (<2 µm), providing much higher peak efficiency and better resolution, which is highly effective at separating analytes from matrix interferences in shorter run times[14].
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most important tool for compensating for matrix effects. A SIL-IS (e.g., Aripiprazole N4-Oxide-d4) is chemically identical to the analyte but has a higher mass[15].
-
Principle of Compensation: Because the SIL-IS is chemically identical, it experiences the exact same extraction inefficiencies and ionization suppression/enhancement as the analyte[16]. It should co-elute perfectly. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to accurate and precise quantification[17].
-
Caveat: A SIL-IS compensates for, but does not eliminate, matrix effects[18]. If ion suppression is severe enough to push your analyte signal below the limit of quantification (LOQ), the SIL-IS cannot recover it. Therefore, it should always be used in combination with good sample preparation and chromatography.
-
-
Optimize MS Source Parameters:
-
Adjust parameters like spray voltage, gas flows (nebulizer, auxiliary), and source temperature. While this won't eliminate the root cause, it can sometimes improve the signal-to-noise ratio in the presence of matrix components.
-
Section 4: Advanced Troubleshooting & FAQs
Q5: I've tried everything—SPE, UHPLC, and a SIL-IS—but I'm still seeing unacceptable variability from matrix effects. What's next?
A5: If you've exhausted the standard approaches, it's time to consider more advanced or alternative strategies.
-
Micro-elution SPE: Use smaller SPE formats (e.g., 96-well plates with smaller bed masses) to concentrate your sample into a smaller final volume. This can increase the analyte concentration relative to the matrix components.
-
Alternative Ionization Techniques: If you are using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique that is often less susceptible to matrix effects than the liquid-phase ESI process, especially for less polar compounds.
-
Sample Dilution: A simple but sometimes effective approach is to dilute the sample extract. This dilutes the interfering matrix components, potentially reducing their impact on ionization. The trade-off is a potential loss of sensitivity, so this is only feasible if your analyte concentration is high enough.
Q6: Does the choice of anticoagulant in my blood collection tubes matter?
A6: Yes, absolutely. The matrix used for method validation must be the same as the matrix of the study samples, including anticoagulants[8]. Different anticoagulants (e.g., K2-EDTA, Sodium Heparin, Sodium Citrate) can have different effects on analyte stability and the final composition of the plasma, potentially altering the matrix effect. Always validate your method using the same type of plasma that will be collected in your clinical or preclinical studies.
Q7: Where can I find official guidelines on validating for matrix effects?
A7: The primary source for regulatory expectations is the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 Bioanalytical Method Validation guideline [8][9]. These documents provide detailed requirements for assessing matrix effects, including the recommendation to use at least six different lots of matrix from individual donors to ensure the method is robust across a population[8].
References
-
Satyanarayana, B., Sumalatha, Y., Kumar, S. S., Venkatraman, S., Reddy, G. M., & Reddy, P. P. (n.d.). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. ResearchGate. Retrieved from [Link]
-
Fathima K, D., Asma, K., S, S. S., & Jose, A. (2020). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 687-706. Retrieved from [Link]
-
(n.d.). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Gao, S., Zhang, Z., & Liu, Y. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Analytical Methods, 14(22), 2213-2220. Retrieved from [Link]
-
(n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Patel, D. S., Sharma, N., Patel, M. C., Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 4(5), 303-317. Retrieved from [Link]
-
Song, M., Xu, X., Hang, T., Wen, A., & Yang, L. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Analytical biochemistry, 385(2), 270–277. Retrieved from [Link]
-
Mei, H. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 141–156. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Ghasemi, A., Hedayati, M., & Biabani, H. (2007). Protein Precipitation Methods Evaluated for Determination of Serum Nitric Oxide End Products by the Griess Assay. ResearchGate. Retrieved from [Link]
-
Patel, D. S., Sharma, N., Patel, M. C., Patel, B. N., Shrivastav, P. S., & Sanyal, M. (2014). Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma: Application to a bioequivalence study. Acta Chromatographica, 26(2), 203-227. Retrieved from [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
-
Kim, H. Y., Choo, S. H., Lee, K. S., & Kim, D. H. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 822(1-2), 294–299. Retrieved from [Link]
-
D'Arrigo, C., Migliardi, G., Santoro, V., Spina, E., & de Leon, J. (2015). Quantitative levels of aripiprazole parent drug and metabolites in urine. Bioanalysis, 7(14), 1741-1755. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
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Technical Support Center: Optimizing Mass Spectrometry Parameters for Aripiprazole N4-Oxide
Welcome to the technical support center for the analysis of Aripiprazole N4-Oxide by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during method development and sample analysis. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to develop robust and reliable analytical methods.
Introduction to Aripiprazole N4-Oxide Analysis
Aripiprazole is an atypical antipsychotic agent that undergoes extensive metabolism. One of its metabolites is Aripiprazole N4-Oxide, formed by the oxidation of the piperazine nitrogen. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This guide will focus on optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the sensitive and specific detection of Aripiprazole N4-Oxide.
Chemical Properties of Aripiprazole N4-Oxide
| Property | Value |
| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone[1] |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃[2] |
| Molecular Weight | 464.4 g/mol [2] |
Optimizing Mass Spectrometry Parameters: A Step-by-Step Guide
The unique chemical structure of Aripiprazole N4-Oxide presents specific challenges and considerations for mass spectrometry analysis. The N-oxide moiety is prone to certain gas-phase reactions that can be both a challenge and a diagnostic tool.
Step 1: Initial Infusion and Precursor Ion Selection
The first step in any LC-MS/MS method development is to determine the optimal precursor ion. For Aripiprazole N4-Oxide, this will be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.
-
Experimental Protocol:
-
Prepare a 1 µg/mL solution of Aripiprazole N4-Oxide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ESI mode.
-
-
Expected Observation: You should observe a prominent ion at m/z 465.4, corresponding to the [M+H]⁺ of Aripiprazole N4-Oxide.
Step 2: Understanding and Optimizing Fragmentation
The fragmentation of Aripiprazole N4-Oxide is key to developing a specific and sensitive Multiple Reaction Monitoring (MRM) method. N-oxides have a characteristic fragmentation pattern often involving the neutral loss of an oxygen atom (-16 Da)[3].
-
Experimental Protocol:
-
Perform a product ion scan of the precursor ion at m/z 465.4.
-
Vary the collision energy (CE) to observe the fragmentation pattern at different energy levels.
-
-
Expected Fragmentation Pathway: Based on the fragmentation of similar N-oxides and related aripiprazole compounds, the following product ions are expected[4]:
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m/z 449.4: This corresponds to the [M+H-O]⁺ ion, resulting from the neutral loss of the oxygen atom from the N-oxide. This is a highly characteristic fragmentation for N-oxides and can be induced both in the collision cell and, at higher source temperatures, through in-source fragmentation[3].
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m/z 285: This fragment likely arises from the cleavage of the butoxy side chain, a common fragmentation pathway for aripiprazole and its metabolites[4].
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m/z 243, 218, 178, 164: These additional fragments provide further structural confirmation and can be used as secondary or qualifier MRM transitions[4].
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Diagram of Aripiprazole N4-Oxide Fragmentation
Caption: Proposed fragmentation pathway for Aripiprazole N4-Oxide.
Step 3: MRM Transition Selection and Optimization
For quantitative analysis, select the most intense and specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Aripiprazole N4-Oxide | 465.4 | 449.4 | Quantifier (Loss of O) |
| 465.4 | 285.2 | Qualifier 1 | |
| 465.4 | 218.1 | Qualifier 2 |
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Optimization Protocol:
-
Set up an MRM method with the selected transitions.
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Infuse the Aripiprazole N4-Oxide standard solution.
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Perform a collision energy optimization for each transition to find the voltage that yields the highest product ion intensity.
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Troubleshooting Guide
Q1: I am seeing a significant peak at m/z 449.4 in my full scan spectrum, even without fragmentation. What is happening?
A1: This is likely due to in-source fragmentation , a common phenomenon with N-oxides[3]. The elevated temperatures of the ESI source can provide enough thermal energy to cause the loss of the oxygen atom before the precursor ion enters the mass analyzer.
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Causality: The N-O bond is relatively labile and can be broken by thermal energy.
-
Troubleshooting Steps:
-
Reduce Source Temperature: Gradually decrease the ion source temperature and observe the intensity of the m/z 449.4 ion. A lower temperature should reduce the extent of in-source fragmentation.
-
Optimize Nebulizer and Gas Flows: Adjusting the nebulizer gas and drying gas flow rates can influence the desolvation process and potentially reduce thermal stress on the analyte.
-
Use as a Diagnostic Tool: While often considered an issue, in-source fragmentation can also be used to confirm the presence of an N-oxide. If the intensity of the m/z 449.4 peak decreases with lower source temperatures, it strongly suggests it is an in-source fragment of the N-oxide.
-
Q2: My signal intensity for Aripiprazole N4-Oxide is low and inconsistent. What are the potential causes?
A2: Low and variable signal intensity can stem from several factors, including analyte stability, ion suppression, and suboptimal instrument parameters.
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Causality: Aripiprazole has pH-dependent solubility, and its N-oxide metabolite may exhibit similar properties[5]. Analyte degradation or poor ionization efficiency can lead to low signal.
-
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gigvvy.com [gigvvy.com]
- 5. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole N4-Oxide LC-MS Analysis
Welcome to the technical support center for the bioanalysis of Aripiprazole N4-Oxide using liquid chromatography-mass spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, a common challenge in LC-MS-based quantification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.
Understanding Ion Suppression in the Context of Aripiprazole N4-Oxide Analysis
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Aripiprazole N4-Oxide, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][3] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, competition for charge and changes in droplet surface tension are major contributors to ion suppression.[1][2]
Aripiprazole N4-Oxide is a metabolite of the atypical antipsychotic aripiprazole.[4][5] When analyzing biological samples, endogenous components like phospholipids, salts, and proteins are often the primary culprits behind ion suppression.[1][6] Phospholipids, in particular, are notorious for causing ion suppression in reversed-phase chromatography, as they can co-elute with the analytes of interest.[6][7][8]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression
If you are experiencing low signal intensity, poor peak shape, or high variability in your Aripiprazole N4-Oxide analysis, you may be encountering ion suppression. This guide provides a systematic approach to identifying and mitigating this issue.
Step 1: Confirming Ion Suppression
Before making significant changes to your method, it's crucial to confirm that ion suppression is indeed the problem. The post-column infusion technique is a definitive way to visualize and pinpoint the regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Aripiprazole N4-Oxide at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL in mobile phase).
-
Set up the infusion: Using a syringe pump, continuously infuse the Aripiprazole N4-Oxide solution into the LC flow path after the analytical column and before the mass spectrometer inlet. A T-fitting is used to connect the syringe pump to the LC flow.
-
Inject a blank matrix sample: Inject a protein-precipitated or extracted blank plasma/serum sample onto the LC-MS system.
-
Monitor the signal: Continuously monitor the signal of the Aripiprazole N4-Oxide parent and product ions. A stable baseline signal should be observed. Any significant drop in this baseline corresponds to a region of ion suppression caused by co-eluting matrix components.
Step 2: Optimizing Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[9] The goal is to selectively remove interfering matrix components while efficiently recovering Aripiprazole N4-Oxide.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommendation for Aripiprazole N4-Oxide |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Non-selective, significant residual phospholipids and other matrix components.[7] | A good starting point, but often insufficient for eliminating ion suppression. Consider for less complex matrices or when high throughput is essential. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can remove salts and some phospholipids. | Can be labor-intensive, requires optimization of solvents, may have lower analyte recovery. | A viable option. Optimization of the extraction solvent pH is critical for the recovery of the N-oxide metabolite. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by selectively isolating the analyte.[1][10][11] | More expensive and time-consuming, requires method development to select the appropriate sorbent and elution solvents. | Highly recommended for minimizing ion suppression. A mixed-mode or polymeric sorbent can be effective for retaining aripiprazole and its metabolites. |
dot
Caption: Sample preparation workflow options.
Step 3: Chromatographic Separation
Effective chromatographic separation is key to moving Aripiprazole N4-Oxide away from co-eluting matrix components.
-
Reverse-Phase Chromatography: C18 columns are commonly used for aripiprazole and its metabolites.[12][13]
-
Gradient Elution: A steep gradient can help to separate the analyte from early-eluting, polar interferences.[14]
-
Mobile Phase Optimization:
-
Aqueous Phase: Use of a buffer such as ammonium acetate or ammonium formate can improve peak shape and ionization efficiency.
-
Organic Phase: Acetonitrile and methanol are common choices. Acetonitrile often provides better separation efficiency for complex mixtures.
-
-
Column Temperature: Increasing the column temperature can improve peak shape and reduce viscosity, leading to better separation.
Step 4: Mass Spectrometer Source Optimization
Fine-tuning the ESI source parameters can help to mitigate the effects of any remaining matrix components.
-
Capillary Voltage: Optimize for the best signal-to-noise ratio.
-
Gas Flow (Nebulizer and Heater): Adjust to ensure efficient desolvation of the droplets.
-
Source Temperature: Higher temperatures can aid in desolvation but be mindful of potential thermal degradation.
dot
Caption: A logical workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression for Aripiprazole N4-Oxide in plasma samples?
A: The most common sources are endogenous phospholipids and salts from the biological matrix. Phospholipids often co-elute with analytes in reversed-phase chromatography and compete for ionization in the ESI source.
Q2: I am using a simple protein precipitation method. What is the quickest way to improve my results?
A: While switching to SPE is the most robust solution, you can try a few things with your current PPT method. First, ensure your precipitation is efficient by using a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) and vortexing thoroughly. After centrifugation, carefully collect the supernatant without disturbing the protein pellet. You can also try diluting the sample extract before injection to reduce the concentration of matrix components entering the mass spectrometer.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of Aripiprazole N4-Oxide?
A: Yes, using a SIL-IS is highly recommended. A SIL-IS will co-elute with Aripiprazole N4-Oxide and experience the same degree of ion suppression. This allows for accurate correction of any signal loss, leading to more precise and accurate quantification.
Q4: Can changing the ionization polarity help reduce ion suppression?
A: It is possible. Aripiprazole and its metabolites are typically analyzed in positive ion mode due to the presence of basic nitrogen atoms that are readily protonated.[15] However, if you are experiencing significant ion suppression, it is worth investigating if negative ion mode provides a cleaner baseline, as fewer matrix components tend to ionize in this mode.[2]
Q5: What are some recommended starting LC-MS parameters for Aripiprazole N4-Oxide?
A: Based on methods for aripiprazole and its other metabolites, here are some suggested starting conditions:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, < 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | To be determined by direct infusion of an Aripiprazole N4-Oxide standard. |
References
- Lin, S. N., et al. (2009). A liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitation of aripiprazole in human plasma. Journal of analytical toxicology, 33(5), 237–242.
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Huang, H. C., et al. (2007). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 856(1-2), 57–61.
- Cayman Chemical. (n.d.). Aripiprazole N-oxide (CAS 573691-09-5).
- SynZeal. (n.d.). Aripiprazole N-oxide Isomer | 573691-11-9.
- International Journal of Pharmacy & Pharmaceutical Research. (n.d.). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole.
- Google Patents. (n.d.).
- Song, M., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Analytical biochemistry, 385(2), 270–277.
- ResearchGate. (2005). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.
- MDPI. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- PubMed. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma.
- Kromidas, S. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Lee, S. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- National Institutes of Health. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- Spectroscopy Online. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
- AKJournals. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2015). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite.
- PubMed. (2007). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.
- National Institutes of Health. (2025). An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles.
- Stanford University Mass Spectrometry. (2020).
- ZefSci. (2025).
- RSC Publishing. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent.
- Sigma-Aldrich. (n.d.). Impact of Ion-Suppression Due to the Presence of Phospholipids on the Enantiomeric LC-MS Analysis of Clenbuterol.
- Bioanalysis Zone. (n.d.). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
- Sigma-Aldrich. (n.d.).
- AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
- ResearchGate. (n.d.).
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sepscience.com [sepscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitation of aripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aripiprazole N4-Oxide Standards
Welcome to the technical support guide for Aripiprazole N4-Oxide reference standards. This resource is designed for researchers, analytical scientists, and quality control professionals to effectively identify, troubleshoot, and resolve potential contamination and stability issues. Ensuring the purity and integrity of your reference standard is paramount for accurate analytical measurements and regulatory compliance.
This guide provides in-depth, experience-based insights into the common challenges associated with Aripiprazole N4-Oxide and offers validated protocols to maintain the quality of your standard.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of Aripiprazole N4-Oxide standards.
Q1: What is Aripiprazole N4-Oxide and why is its purity critical?
Aripiprazole N4-Oxide is a metabolite of the atypical antipsychotic drug Aripiprazole.[1] It is formed in the body through metabolism by cytochrome P450 enzymes.[1] As a reference standard, its primary purpose is for the accurate identification and quantification of this metabolite in various matrices, including pharmaceutical formulations and biological samples. The purity of the standard is critical because any contaminants can lead to inaccurate analytical results, potentially impacting drug development decisions, quality control assessments, and pharmacokinetic studies.
Q2: What are the most common contaminants or impurities found in Aripiprazole N4-Oxide standards?
Contaminants can arise from several sources:
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Synthesis-Related Impurities: Byproducts from the chemical synthesis process, such as unreacted starting materials or intermediates.[2] Other potential impurities include isomers like Aripiprazole-1-N-oxide or the Aripiprazole-1,4-di-N-oxide.[2]
-
Degradation Products: Aripiprazole N4-Oxide can degrade under certain conditions. Forced degradation studies on the parent drug, Aripiprazole, show that it is susceptible to oxidative and thermal stress, which can lead to the formation of N-oxide and other degradation products.[3][4]
-
Parent Drug: Residual Aripiprazole from which the N-oxide was synthesized.
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Environmental Contamination: Introduction of physical particles, moisture, or chemical vapors from the laboratory environment.[5]
Q3: How should I properly store and handle my Aripiprazole N4-Oxide standard to prevent degradation?
Proper storage is crucial for maintaining the integrity of N-oxide compounds, which can be sensitive to light, heat, and trace metals.[6]
-
Temperature: Store the solid standard at -20°C for long-term stability.[1][6]
-
Light: Protect from light by using amber vials or storing the container in a dark place. N-oxide compounds can be susceptible to photolytic degradation.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after opening, to prevent oxidation.
-
Solution Stability: Once dissolved, the stability of the solution depends on the solvent and storage conditions. For instance, Aripiprazole itself is generally stable in common diluents like methanol/water mixtures for at least 48 hours at ambient temperature.[7][8] However, solution stability for the N4-Oxide should be independently verified. Prepare solutions fresh whenever possible and store them at 2-8°C for short-term use.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of Aripiprazole N4-Oxide standards.
Issue 1: Unexpected Peaks in the Chromatogram (HPLC/LC-MS)
Symptom: You observe one or more unexpected peaks in your chromatogram when analyzing a freshly prepared solution of the Aripiprazole N4-Oxide standard.
Potential Causes & Diagnostic Workflow:
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Diag1 -> Result1; Result1 -> Cause1 [label="Yes"]; Result1 -> Diag2 [label="No"];
Diag2 -> Result2; Result2 -> Cause2 [label="Yes"]; Result2 -> Diag3 [label="No"];
Diag3 -> Result3; Result3 -> Cause3 [label="Yes"]; Result3 -> Diag4 [label="No"];
Diag4 -> Result4; Result4 -> Cause4 [label="Yes"]; } end_dot Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Solutions:
-
For Contaminated Solvents: Always use fresh, HPLC-grade or MS-grade solvents and mobile phase additives. Filter all aqueous mobile phases before use.
-
For System Contamination: Implement a rigorous column washing and system flushing protocol between different analyses. If contamination is suspected from the autosampler, clean the needle and injection port assembly according to the manufacturer's instructions.
-
For Standard Degradation: This indicates that the standard is unstable under the current storage or experimental conditions. Review the solution preparation and storage protocol. Prepare solutions fresh for each analysis. If degradation is unavoidable, the degradation rate should be characterized.
-
For Inherent Impurities: Consult the Certificate of Analysis (CoA) provided by the supplier. The CoA should list any known impurities and their levels. If an unlisted impurity is present above acceptable limits, contact the supplier's technical support. LC-MS analysis can help in the tentative identification of the impurity based on its mass-to-charge ratio.[4]
Issue 2: Inconsistent Quantification and Poor Reproducibility
Symptom: You are experiencing significant variability (>5% RSD) in peak area or height across replicate injections of the same standard solution, or between different preparations of the standard.
Potential Causes & Solutions:
| Potential Cause | Expert Explanation & Causality | Recommended Solution |
| Incomplete Dissolution | Aripiprazole N4-Oxide, like its parent compound, may have pH-dependent solubility.[9] If the standard is not fully dissolved, the concentration of the injected solution will be inconsistent. This is a common source of error, especially when preparing stock solutions. | Use a solvent in which the compound is freely soluble (e.g., DMSO).[1] Sonicate the solution for 15-30 minutes to ensure complete dissolution.[3] Visually inspect the solution against a light source to ensure no particulate matter is present before making further dilutions. |
| Adsorption to Surfaces | N-oxide compounds can be polar and may adsorb to glass or plastic surfaces, especially at low concentrations. This leads to a lower effective concentration in the solution being injected. | Use silanized glass vials or low-adsorption polypropylene vials. Pre-conditioning the vial by rinsing it with the standard solution before filling can also mitigate this effect. |
| Solution Instability | The standard may be degrading in the prepared solution over the course of the analytical run, leading to a downward trend in peak area over time. | Perform a solution stability study. Inject the same standard solution at regular intervals (e.g., every 2 hours) over the expected run time (e.g., 24-48 hours) and monitor the peak area. If degradation is observed (>5% change), shorten the analysis time or prepare fresh standards more frequently.[7] |
| Instrumental Fluctuation | Issues with the HPLC/LC system, such as an unstable pump flow, detector lamp degradation, or a partially clogged injector, can cause poor reproducibility. | Perform a system suitability test (SST) before each analytical run. The SST should include parameters like retention time precision, peak area precision, and tailing factor to ensure the system is performing optimally. The USP monograph for Aripiprazole provides an example of SST criteria.[10] |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for working with Aripiprazole N4-Oxide standards.
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol is designed to minimize contamination and ensure accurate concentration.
-
Equilibration: Before opening, allow the sealed container of the Aripiprazole N4-Oxide standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid material.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in a low-humidity environment if possible. Perform this step promptly to minimize exposure to air.
-
Initial Dissolution (Stock Solution): Transfer the weighed standard to a Class A volumetric flask. Add approximately 50% of the final volume of a suitable solvent (e.g., DMSO, Methanol).
-
Ensuring Complete Dissolution: Tightly cap the flask and sonicate for 15-20 minutes. Visually inspect for any undissolved particles.
-
Final Dilution (Stock Solution): Once fully dissolved, allow the solution to return to room temperature. Dilute to the final volume with the solvent and mix thoroughly by inverting the flask multiple times. This is your stock solution.
-
Working Solution Preparation: Prepare working solutions by making serial dilutions of the stock solution using the mobile phase or a suitable diluent. Use calibrated pipettes and Class A volumetric flasks for all dilutions.
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// Connections Start -> Equilibrate; Equilibrate -> Weigh; Weigh -> Dissolve; Dissolve -> Sonicate; Sonicate -> Dilute_Stock; Dilute_Stock -> Stock; Stock -> Dilute_Work; Dilute_Work -> Work; } end_dot Caption: Workflow for preparing standard solutions.
Protocol 2: Recommended HPLC-UV Method for Purity Assessment
This method is a starting point and should be validated for your specific instrumentation and requirements. It is based on established methods for Aripiprazole and its impurities.[3][7][10]
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) | C18 columns provide good hydrophobic retention for Aripiprazole and its metabolites.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and is a common modifier for reverse-phase chromatography of basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase HPLC. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is necessary to separate the more polar N4-oxide from the parent drug and other less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[3] |
| Detection Wavelength | 254 nm and 224 nm | Aripiprazole has a strong absorbance at 254 nm, while some impurities may be more sensitive at lower wavelengths like 224 nm.[3] Using a Diode Array Detector (DAD) to monitor multiple wavelengths is recommended. |
| Injection Volume | 10-20 µL | Standard volume, adjust based on concentration and instrument sensitivity. |
References
-
Satyanarayana, B., Sumalatha, Y., Kumar, S.S., et al. (2005). Synthesis and characterization of N-oxides and metabolites of antipsychotic drug, aripiprazole. Heterocyclic Communications, 11(6), 485-490. [Link]
-
Soponar, F., David, V., et al. (2012). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie, 57(11-12), 1039-1047. [Link]
-
Reddy, B.C., et al. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(5), 1839-1847. [Link]
-
Shah, D.A., et al. (2012). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Journal of Chromatographic Science, 50(7), 587-593. [Link]
-
Pharmaffiliates. Aripiprazole-impurities. [Link]
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Rao, D. S., et al. (2015). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical Analysis, 5(4), 249-256. [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]
-
Patel, P. N., et al. (2018). Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. ResearchGate. [Link]
-
Mondal, S., et al. (2014). A New stability indicating validated method for the determination of Aripiprazole in bulk and Taclet dosage form. ResearchGate. [Link]
-
Wiley, J. & Sons. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]
-
U.S. Food and Drug Administration. (2023). Product Quality Review. [Link]
-
Al-Hamidi, H., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. National Institutes of Health. [Link]
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Lindström India. (n.d.). Pharmaceutical Contamination: Types, Causes and Prevention. [Link]
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Veeprho. (n.d.). Aripiprazole N4-Oxide | CAS 573691-11-9. [Link]
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Hettick, J.M., et al. (2019). Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings. National Institutes of Health. [Link]
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Technical Support Center: Selecting an Appropriate Internal Standard for Aripiprazole N4-Oxide Quantification
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of aripiprazole and its metabolites. The accurate quantification of Aripiprazole N4-Oxide, a notable metabolite of the atypical antipsychotic aripiprazole, presents unique analytical challenges.[1] Chief among these is the selection of an appropriate internal standard (IS), a decision that is paramount for achieving robust, accurate, and reproducible results in LC-MS/MS-based assays.
This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Foundational FAQs
Q1: What is an internal standard and why is it indispensable in LC-MS/MS bioanalysis?
An internal standard is a compound of known concentration that is added to every sample, including calibrators, quality controls (QCs), and unknown study samples, prior to sample processing. Its purpose is to correct for variability that can occur at virtually every stage of the analytical process.
In LC-MS/MS bioanalysis, the measured response of a target analyte can be influenced by several factors:
-
Extraction Efficiency: The recovery of the analyte from the biological matrix (e.g., plasma, urine) can vary from sample to sample.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[2][3]
-
Injection Volume Variability: Minor differences in the volume of sample injected onto the LC column can lead to proportional changes in the analyte signal.
-
Instrument Fluctuation: The sensitivity of the mass spectrometer can drift over the course of a long analytical run.
By adding an IS that behaves similarly to the analyte, we can normalize the analyte's response. Instead of relying on the absolute signal of the analyte, we use the ratio of the analyte's peak area to the IS's peak area for quantification. This ratio remains stable even if both the analyte and the IS are equally affected by the sources of variability mentioned above, thereby ensuring the accuracy and precision of the results.
Q2: What are the different types of internal standards, and which is preferred?
There are primarily two categories of internal standards used in LC-MS/MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N). For example, Aripiprazole-d8 is a commonly used SIL-IS for aripiprazole.[4]
-
Why it's ideal: A SIL-IS has nearly identical physicochemical properties to the analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[5] Because it is chemically identical but mass-shifted, the mass spectrometer can distinguish it from the unlabeled analyte. This near-perfect tracking ability provides the most effective correction for analytical variability.
-
-
Structural Analog (or Analog) Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. Examples from aripiprazole assays include using papaverine or zolpidem as an IS.[6][7]
-
When they are used: Analogs are typically used when a SIL-IS is not commercially available or is prohibitively expensive.
-
The Compromise: While they can mimic the analyte's behavior to some extent, their physicochemical properties are not identical. This can lead to differences in chromatographic retention, extraction recovery, and susceptibility to matrix effects, potentially compromising data quality.
-
The hierarchy of preference for an internal standard is a critical concept in bioanalytical method development.
Caption: Decision tree for internal standard selection.
Section 2: Selecting the Right IS for Aripiprazole N4-Oxide
Q3: What is the "gold standard" IS for Aripiprazole N4-Oxide, and is it available?
The gold standard would be a stable isotope-labeled version of Aripiprazole N4-Oxide itself (e.g., Aripiprazole N4-Oxide-d4). This would ensure the most accurate correction for any analytical variability, especially for challenges unique to N-oxide metabolites, such as potential in-source fragmentation or instability.
However, N-oxide metabolites are often challenging to synthesize, and their corresponding stable-isotope labeled standards are frequently not commercially available. A thorough search of chemical supplier catalogs is the first step, but in many cases, a suitable alternative must be found.
Q4: Since a stable isotope-labeled IS for the N-Oxide is not readily available, what are the next best alternatives?
When the ideal SIL-IS for a metabolite is unavailable, a pragmatic and scientifically sound decision must be made. The two most viable alternatives for quantifying Aripiprazole N4-Oxide are:
-
Stable Isotope-Labeled Parent Drug (Aripiprazole-d8): This is often the most practical and scientifically defensible choice. Aripiprazole-d8 is widely available and, due to its structural similarity to the N4-Oxide metabolite, is likely to have similar extraction and ionization behavior.
-
A Structural Analog: This would be a compound with a closely related chemical structure. However, finding an analog that elutes closely and responds similarly to matrix effects without interfering with other metabolites (like dehydroaripiprazole) can be a significant method development challenge.
The following table compares these two primary alternatives:
| Feature | Aripiprazole-d8 (SIL-IS of Parent) | Structural Analog IS |
| Chromatography | Likely to elute very close to Aripiprazole N4-Oxide, providing good tracking of matrix effects in that retention window. | Retention time is unpredictable and must be optimized to be as close as possible to the analyte. |
| Matrix Effect | High probability of experiencing similar ionization suppression or enhancement as the N4-Oxide. | May experience different matrix effects, leading to potential inaccuracies.[2] |
| Extraction Recovery | Similar extraction behavior is expected due to shared core structure and polarity. | Recovery may differ significantly, requiring thorough validation. |
| Availability | Readily available from multiple commercial sources. | Requires careful selection and sourcing; may not be readily available. |
| Risk of Cross-Talk | Low. The mass difference (e.g., +8 Da) provides clear separation in the MS. | Must be carefully checked for any isotopic overlap or fragment ions that could interfere with the analyte's MRM transition. |
| Regulatory Acceptance | Generally well-accepted by regulatory bodies like the FDA, provided validation data demonstrates it tracks the metabolite effectively. | Requires more extensive validation data to prove its suitability. |
Q5: Can I use Aripiprazole-d8 as an IS for Aripiprazole N4-Oxide? What are the risks?
Yes, using Aripiprazole-d8 is a common and often successful strategy. The key is to prove that it works for your specific method through rigorous validation.
Primary Risks and How to Mitigate Them:
-
Differential Matrix Effects: The N-oxide functional group makes the metabolite slightly more polar than the parent drug. This could cause a slight separation on a reversed-phase LC column. If a region of high ion suppression occurs exactly where the analyte elutes but not where the IS elutes (or vice-versa), the correction will be inaccurate.
-
Mitigation: During validation, perform a matrix effect assessment as described in FDA guidelines.[8] This involves comparing the analyte/IS response in post-extraction spiked matrix samples from at least six different sources to the response in a clean solution. The coefficient of variation (%CV) of the IS-normalized matrix factor should be within acceptable limits (typically ≤15%).
-
-
In-source Conversion/Instability: N-oxide metabolites can sometimes be unstable and revert to the parent drug in the mass spectrometer's ion source or during sample handling.[9]
-
Mitigation: You must demonstrate the stability of Aripiprazole N4-Oxide in your matrix under all relevant storage and handling conditions (bench-top, freeze-thaw, long-term storage). Also, check for any signal at the Aripiprazole N4-Oxide transition in a sample containing only the parent drug, and vice-versa, to rule out in-source conversion.
-
Section 3: Practical Implementation & Troubleshooting
Q6: How do I experimentally validate my chosen internal standard?
Validating your IS is a core component of the overall bioanalytical method validation, as mandated by regulatory bodies.[8][10][11] The process ensures the IS is fit for its purpose.
Caption: Workflow for internal standard validation.
Step-by-Step Protocol for IS Validation (using Aripiprazole-d8 as an example):
-
Objective: To confirm Aripiprazole-d8 is a suitable IS for the quantification of Aripiprazole N4-Oxide in human plasma.
-
Materials:
-
Aripiprazole N4-Oxide reference standard.
-
Aripiprazole-d8 reference standard.
-
Control human plasma from at least six unique donors.
-
All necessary solvents and reagents for your extraction and LC-MS/MS method.
-
-
Procedure:
-
Step 3.1: Interference Check:
-
Extract and analyze a blank plasma sample from each of the six sources.
-
Extract and analyze a blank plasma sample from each source, spiked only with Aripiprazole-d8 at the working concentration.
-
Acceptance Criteria: The response at the retention time of Aripiprazole N4-Oxide in these samples should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). The response at the retention time of the IS should be less than 5% of the mean IS response in the calibration standards.
-
-
Step 3.2: Matrix Effect Assessment:
-
Set A (Neat Solution): Prepare a set of samples (n=6) in your final reconstitution solvent containing Aripiprazole N4-Oxide at a low and a high concentration (e.g., LQC and HQC levels) and Aripiprazole-d8 at its working concentration.
-
Set B (Post-Spike Samples): Extract blank plasma from each of the six sources. After the final evaporation step, reconstitute the dried extract with the solutions from Set A.
-
Analysis: Inject both sets and record the peak area ratios (Analyte Area / IS Area).
-
-
Step 3.3: Calculation:
-
For each source, calculate the IS-Normalized Matrix Factor (MF) = (Peak Area Ratio in Set B) / (Mean Peak Area Ratio in Set A).
-
Calculate the mean MF and the coefficient of variation (%CV) of the MF across the six sources for both the low and high concentration levels.
-
-
Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor should be ≤15% as per FDA guidance.[8]
-
Q7: My IS signal is erratic or shows poor precision across a run. What are the common causes?
-
Inconsistent Sample Preparation: Ensure the IS spiking step is precise. Use a calibrated pipette and add the IS solution to the same volume of sample each time. Ensure thorough vortexing after addition.
-
Precipitation/Adsorption: The IS may be precipitating out of solution in your autosampler vials or adsorbing to the vial surface. This can be common with less soluble compounds or when using incompatible solvents. Try switching to different vials (e.g., silanized glass or polypropylene) or altering your final reconstitution solvent.
-
IS Instability: The IS could be degrading on the benchtop or in the autosampler. Perform stability assessments to rule this out.
-
Poor Ionization: The IS may not be ionizing efficiently under your current MS source conditions. Optimize source parameters (e.g., temperature, gas flows, voltages) to ensure a stable and robust signal.
Q8: I'm seeing a signal for my IS in my blank matrix samples (no IS spiked). What does this mean?
This is a critical issue that points to one of two problems:
-
Cross-Contamination: This is the most likely cause. It can come from contaminated glassware, pipette tips, or carryover from a previous injection in the LC-MS system. Methodically clean your equipment and run system blanks (injection of mobile phase) to isolate the source.
-
Metabolic "Cross-Talk" (Isotope Contribution): If you are using a deuterated standard (e.g., Aripiprazole-d8), there is a very small possibility that the unlabeled analyte (Aripiprazole) has a natural isotope peak (the M+8 peak) that is being detected in your IS channel. This is extremely rare for a +8 Da shift but must be checked. Analyze a high concentration of the certified reference standard of the analyte and monitor the IS MRM transition. The signal should be negligible.
References
-
Dilsha Fathima K, et al. (2020). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 687-706. [Link]
-
Lin, H. R., et al. (2007). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. Journal of Chromatography B, 856(1-2), 129-134. [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Detection and quantification of nitric oxide–derived oxidants in biological systems. Methods in enzymology, 456, 65-88. [Link]
-
Satyanarayana, B., et al. (2005). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Heterocyclic Communications, 11(6), 485-490. [Link]
-
Sarwar, H. S., et al. (2023). An Approach to Enhance the Solubility of an Atypical Antipsychotic Drug, Aripiprazole: Design, Characterization, and Evaluation of Arabinoxylan-Based Nanoparticles. Gels, 9(11), 868. [Link]
-
Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1909-1925. [Link]
-
Song, Y. K., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of pharmaceutical and biomedical analysis, 49(2), 485-490. [Link]
-
Rocha, F. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(18), 4296. [Link]
-
Song, Y. K., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of pharmaceutical and biomedical analysis, 49(2), 485-490. [Link]
-
Raghuvanshi, A., et al. (2020). Development and Validation of UPLC-MS/MS Method for the Determination of Aripiprazole in Rat Plasma Using Liquid-Liquid Extraction: Pharmacokinetic and Bioequivalence Application. ResearchGate. [Link]
-
Regalado, E. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International, 35(11), 522-526. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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National Center for Biotechnology Information. (n.d.). Aripiprazole N1-Oxide. PubChem Compound Database. [Link]
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Panchal, H., & Sanyal, M. (2014). Matrix-Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 450-457. [Link]
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Chowdhury, S. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Using Mass Spectrometry for Drug Metabolism Studies (pp. 371-385). [Link]
-
Teitelbaum, A. M., et al. (2013). Quantitative levels of aripiprazole parent drug and metabolites in urine. Journal of clinical psychopharmacology, 33(6), 793–796. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Li, W., et al. (2007). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of Chromatography B, 852(1-2), 527-533. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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D'Avolio, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1065-1067. [Link]
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Allorge, D., et al. (2022). Nitrous oxide abuse direct measurement for diagnosis and follow-up: update on kinetics and impact on metabolic pathways. Pharmaceuticals, 15(11), 1363. [Link]
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Chandran, K., et al. (2014). Quantifying nitrous oxide production pathways in wastewater treatment systems using isotope technology – a critical review. Water Research, 66, 116-130. [Link]
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Reddit. (2022). Accounting for the matrix effect. [Link]
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Li, W., et al. (2007). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of Chromatography B, 852(1-2), 527-533. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Scott, D. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. [Link]
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Validation & Comparative
A Comparative Guide to the Pharmacological Activity of Aripiprazole Metabolites: Aripiprazole N4-Oxide vs. Dehydroaripiprazole
This guide provides an in-depth, objective comparison of the pharmacological activities of two key metabolites of the atypical antipsychotic aripiprazole: Aripiprazole N4-Oxide and dehydroaripiprazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct roles these compounds play in the overall therapeutic profile of aripiprazole.
Introduction: The Significance of Aripiprazole and its Metabolites
Aripiprazole is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1] Its unique mechanism of action is primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[2] Upon administration, aripiprazole undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, dehydroaripiprazole has been identified as the principal active metabolite, while the pharmacological contribution of others, such as Aripiprazole N4-Oxide, remains a subject of investigation. Understanding the distinct activity profiles of these metabolites is crucial for a comprehensive grasp of aripiprazole's pharmacodynamics and for predicting its therapeutic efficacy and potential drug-drug interactions.
The Metabolic Fate of Aripiprazole
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[3][4][5] These enzymes mediate two major biotransformation pathways: dehydrogenation and N-dealkylation, along with hydroxylation.[4]
-
Dehydrogenation by CYP3A4 and CYP2D6 leads to the formation of dehydroaripiprazole (OPC-14857) . This metabolite is considered active and contributes significantly to the drug's overall clinical effect.[2][5]
-
N-oxidation is another metabolic route, resulting in the formation of Aripiprazole N4-Oxide . The pharmacological activity of this metabolite is considerably less pronounced compared to the parent drug and dehydroaripiprazole.
The relative contribution of these pathways can be influenced by genetic polymorphisms in CYP2D6 and co-administration of drugs that inhibit or induce CYP3A4 or CYP2D6, leading to inter-individual variability in plasma concentrations of aripiprazole and its metabolites.[3][5]
Caption: Metabolic pathways of aripiprazole.
Comparative Pharmacodynamics: Receptor Activity Profile
The primary distinction between dehydroaripiprazole and Aripiprazole N4-Oxide lies in their affinity for and activity at key neurotransmitter receptors. Dehydroaripiprazole exhibits a pharmacological profile remarkably similar to the parent compound, whereas Aripiprazole N4-Oxide is largely inactive.
Dehydroaripiprazole: This active metabolite has been shown to have a high affinity for D2 receptors, similar to aripiprazole itself.[2] It functions as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors.[6] This activity profile allows it to modulate dopaminergic and serotonergic neurotransmission, contributing substantially to the therapeutic effects of aripiprazole.[5] Studies have demonstrated that the intrinsic activity of dehydroaripiprazole at D2 receptors is comparable to that of aripiprazole.[6]
Aripiprazole N4-Oxide: In contrast, research indicates that Aripiprazole N4-Oxide has a significantly lower affinity for dopamine and serotonin receptors. While one study abstract suggests N-oxides of aripiprazole exhibit strong activity, the consensus from detailed pharmacological studies points towards its limited contribution to the central nervous system effects of the parent drug.[7] Its role is generally considered minor in the context of the drug's primary mechanism of action.
Data Summary: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | High | High | Moderate |
| Dehydroaripiprazole | High (similar to parent) | High | Moderate |
| Aripiprazole N4-Oxide | Low / Negligible | Low / Negligible | Low / Negligible |
| Note: Specific Ki values can vary between studies. This table represents a qualitative summary of available data. |
Pharmacokinetic Profiles and Clinical Relevance
The clinical significance of a metabolite is determined not only by its intrinsic activity but also by its concentration and persistence in the body.
-
Dehydroaripiprazole circulates in significant concentrations, reaching approximately 40% of the parent aripiprazole concentration at steady-state.[2][4] It also possesses a long elimination half-life of about 94 hours, which is even longer than that of aripiprazole (approx. 75 hours).[2][4] This combination of potent activity and substantial, sustained plasma exposure confirms that dehydroaripiprazole is a major contributor to the overall clinical response and side-effect profile of aripiprazole treatment.[5][8]
-
Aripiprazole N4-Oxide is formed in the body, but its plasma concentrations and contribution to the overall pharmacological effect are considered to be minimal compared to dehydroaripiprazole.
Experimental Validation: Methodologies & Protocols
To empirically determine and compare the activity of these metabolites, standardized in vitro assays are essential. The following protocols outline the core methodologies for assessing receptor binding affinity and functional activity.
Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., dehydroaripiprazole, N4-Oxide) for a specific receptor (e.g., Dopamine D2). The principle is based on the competition between the unlabeled test compound and a labeled radioligand for binding to the receptor.
Methodology Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Cell Membrane Preparation: Utilize a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D2 receptor. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors).
-
Varying concentrations of the test compound (dehydroaripiprazole or N4-Oxide) or vehicle for total binding control.
-
A high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to determine non-specific binding.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Synthesis and Conclusion
The available experimental evidence draws a clear distinction between the pharmacological profiles of aripiprazole's two main metabolites.
-
Dehydroaripiprazole is a pharmacologically active metabolite that mirrors the receptor binding and functional activity profile of the parent drug, aripiprazole. Its high affinity for D2 and 5-HT1A receptors, coupled with its substantial and sustained plasma concentrations, establishes it as a key contributor to the overall therapeutic effect observed in patients.
-
Aripiprazole N4-Oxide , in stark contrast, demonstrates negligible affinity for key CNS receptors. Its contribution to the central pharmacological action of aripiprazole is considered minimal.
For drug development professionals, this comparison underscores the importance of characterizing major metabolites early in the discovery process. The significant activity of dehydroaripiprazole highlights its relevance in therapeutic drug monitoring and in understanding the full spectrum of aripiprazole's clinical profile. Future research could focus on further elucidating the subtle differences in functional selectivity between aripiprazole and dehydroaripiprazole to refine our understanding of this important antipsychotic agent.
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Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. National Center for Biotechnology Information. [Link]
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In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. PubMed. [Link]
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A Comparative Guide to the Validation of an HPLC Method for Aripiprazole and Its Impurities: A High-Throughput UPLC Approach vs. a Conventional HPLC Method
From the Desk of a Senior Application Scientist: In the landscape of pharmaceutical quality control, the imperative is to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Aripiprazole, a widely used atypical antipsychotic, is no exception. The control of impurities—whether they arise from synthesis, degradation, or storage—is not merely a regulatory hurdle but a fundamental aspect of patient safety.[][2] This guide provides an in-depth, comparative validation of two distinct liquid chromatography methods for the analysis of aripiprazole and its process-related impurities.
We will dissect a modern, high-throughput Ultra-Performance Liquid Chromatography (UPLC) method, designed for speed and sensitivity, and contrast it with a robust, conventional High-Performance Liquid Chromatography (HPLC) method, a workhorse in many QC labs. This comparison is grounded in the globally recognized validation framework of the International Council for Harmonisation (ICH) Q2(R1) guideline, providing researchers and drug development professionals with the data and rationale to select the most appropriate method for their needs.[3][4][5]
The Analytical Challenge: Aripiprazole and Its Impurities
Aripiprazole's complex synthesis and potential for degradation necessitate a stability-indicating analytical method capable of separating the main compound from a range of structurally similar impurities.[6][7][8] Key impurities that must be monitored include process-related substances and potential degradants like Dehydro-Aripiprazole.[][9][10] An effective method must provide unambiguous separation to ensure accurate quantification at low levels.
Part 1: Methodologies—A Comparative Overview
The core of any analytical validation lies in the method's design. Here, we compare two approaches: one prioritizing speed and efficiency (UPLC), and the other emphasizing conventional robustness (HPLC).
Method A: Proposed High-Throughput UPLC Method
This method is engineered for the modern, fast-paced laboratory. The choice of a sub-2 µm particle column is deliberate; it leverages the principles of the van Deemter equation to maintain high separation efficiency at increased linear velocities, drastically reducing run times without sacrificing resolution.[11] This approach is ideal for laboratories with high sample throughput and a need for rapid batch release.
Method B: Conventional HPLC Method
This method represents a more traditional, yet highly reliable, approach. Utilizing a standard 5 µm particle size column, it operates at lower backpressures and is compatible with a wider range of standard HPLC instrumentation.[12] While the run time is longer, this method is often perceived as more rugged and transferable between laboratories with varying equipment capabilities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: High-Throughput UPLC | Method B: Conventional HPLC |
| Instrument | UPLC System (capable of >15,000 psi) | Standard HPLC System (up to 6,000 psi)[13][14] |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 250 mm[12][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-3 min: 20-80% B; 3-3.5 min: 80% B; 3.6-4 min: 20% B | 0-25 min: 30-70% B; 25-30 min: 70% B; 31-35 min: 30% B[16] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min[12] |
| Detection (UV) | 215 nm[17] | 215 nm[17] |
| Column Temp. | 40°C | 30°C |
| Injection Vol. | 2 µL | 20 µL |
| Approx. Run Time | 4 minutes | 35 minutes[16] |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Diluent Preparation: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent for all solutions.
-
Standard Stock Solution (Aripiprazole): Accurately weigh and dissolve 25 mg of Aripiprazole Reference Standard (RS) in 50 mL of diluent to obtain a concentration of 500 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve 5 mg of each impurity RS in 100 mL of diluent to obtain a concentration of 50 µg/mL.
-
Spiked Standard Solution (for Specificity & Accuracy): Prepare a solution containing 100 µg/mL of Aripiprazole and 0.15 µg/mL of each impurity (representing the 0.15% reporting threshold).
-
Sample Solution (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of aripiprazole into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm nylon filter. This yields a nominal concentration of 100 µg/mL.
Part 2: Head-to-Head Method Validation (ICH Q2(R1) Framework)
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The following sections compare Method A and Method B across the critical validation parameters defined by ICH.[18]
Method Validation Workflow
The following diagram outlines the systematic process applied for the validation of both chromatographic methods, ensuring all ICH Q2(R1) parameters are rigorously assessed.
Caption: Workflow for HPLC/UPLC method validation.
1. Specificity (Stability-Indicating Properties)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] A forced degradation study was performed by subjecting aripiprazole samples to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Protocol: Aripiprazole solution (100 µg/mL) was exposed to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for 24 hours. The stressed samples were then analyzed.
-
Acceptance Criteria: The method must demonstrate complete separation of the aripiprazole peak from all degradation products and known impurities, with a peak purity index greater than 0.999.
Table 2: Specificity Results Comparison
| Parameter | Method A (UPLC) | Method B (HPLC) |
| Resolution (Aripiprazole vs. Closest Impurity) | > 3.0 | > 2.5 |
| Peak Purity (Aripiprazole) | Pass (>0.999) | Pass (>0.999) |
| Interference from Placebo | None Observed | None Observed |
| Conclusion | Both methods are specific and stability-indicating. Method A provides superior resolution in a fraction of the time. |
2. Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.
-
Protocol: A series of solutions were prepared for aripiprazole and each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.15%).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.
Table 3: Linearity Results Comparison
| Analyte | Method A (UPLC) - r² | Method B (HPLC) - r² |
| Aripiprazole | 0.9998 | 0.9995 |
| Impurity I | 0.9996 | 0.9991 |
| Impurity II | 0.9995 | 0.9992 |
| Conclusion | Both methods exhibit excellent linearity across the specified range. |
3. Accuracy
Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol: A sample solution was spiked with known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the 0.15% specification limit). Each level was prepared in triplicate.[17]
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for impurities.[7]
Table 4: Accuracy (% Recovery) Comparison
| Spiked Level | Method A (UPLC) - % Recovery | Method B (HPLC) - % Recovery |
| Level 1 (50%) | 98.5% - 102.1% | 97.8% - 103.5% |
| Level 2 (100%) | 99.2% - 101.5% | 98.5% - 102.9% |
| Level 3 (150%) | 98.9% - 102.3% | 98.1% - 103.1% |
| Conclusion | Both methods demonstrate high accuracy, suitable for quantitative impurity analysis. |
4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst).
-
Protocol:
-
Repeatability: Six replicate injections of a spiked sample were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 5.0% for impurities.
Table 5: Precision (%RSD) Results Comparison
| Parameter | Method A (UPLC) | Method B (HPLC) |
| Repeatability (%RSD) | < 1.5% | < 2.5% |
| Intermediate Precision (%RSD) | < 2.0% | < 3.0% |
| Conclusion | Method A shows superior precision, likely due to the enhanced efficiency and lower system volume of UPLC technology. Both methods meet acceptance criteria. |
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determined based on the signal-to-noise ratio (S/N) approach, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold (e.g., 0.15%).
Table 6: Sensitivity (LOD/LOQ) Comparison
| Parameter | Method A (UPLC) | Method B (HPLC) |
| LOD (% of 100 µg/mL) | ~0.01% | ~0.03% |
| LOQ (% of 100 µg/mL) | ~0.03% | ~0.08% |
| Conclusion | The UPLC method is significantly more sensitive.[19] The narrower peaks produced by the smaller particles lead to a better signal-to-noise ratio, allowing for the detection and quantification of impurities at much lower levels. |
6. Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Key parameters were slightly varied, including mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.
Table 7: Robustness Evaluation
| Varied Parameter | Method A (UPLC) | Method B (HPLC) |
| Flow Rate (±10%) | System suitability passed | System suitability passed |
| Column Temp (±2°C) | System suitability passed | System suitability passed |
| Mobile Phase pH (±0.2) | System suitability passed | System suitability passed |
| Conclusion | Both methods are demonstrated to be robust for routine use. |
Part 3: Synthesis and Discussion
The validation data clearly demonstrates that both the high-throughput UPLC method and the conventional HPLC method are suitable for their intended purpose: the quality control of aripiprazole and its impurities. The choice between them depends on the specific needs and constraints of the laboratory.
Decision Matrix: UPLC vs. HPLC
This diagram illustrates the key performance trade-offs, guiding the selection process based on laboratory priorities such as speed, cost, and sensitivity.
Caption: Key decision factors for method selection.
Key Advantages of the UPLC Method (Method A):
-
Speed and Throughput: With a run time of just 4 minutes compared to 35 minutes, the UPLC method increases sample throughput by nearly 9-fold. This is a critical advantage in production environments.
-
Enhanced Sensitivity: The lower LOD and LOQ make it superior for detecting trace-level impurities and for early-stage stability studies where degradation may be minimal.[19]
-
Reduced Environmental Impact: The lower flow rate and shorter run time result in a significant reduction in solvent consumption (over 90% less per run), leading to lower costs and a greener laboratory footprint.
-
Superior Resolution: The higher efficiency of the sub-2 µm particles provides sharper peaks and better resolution, offering more confidence in peak identification and integration.[11][20]
Key Advantages of the Conventional HPLC Method (Method B):
-
Instrument Accessibility: The method runs on any standard HPLC system, making it highly transferable and accessible to laboratories that have not invested in UPLC technology.[19]
-
Established Robustness: While both methods are robust, conventional HPLC methods are often seen as workhorses, with a long history of reliability in QC environments.
Conclusion
This guide provides a comprehensive validation comparison between a modern UPLC method and a conventional HPLC method for the analysis of aripiprazole and its impurities. Both methods are proven to be specific, linear, accurate, precise, and robust, meeting all ICH Q2(R1) validation criteria.
The High-Throughput UPLC method (Method A) is unequivocally superior in terms of speed, sensitivity, and solvent efficiency. For laboratories focused on high throughput, rapid batch release, and minimizing environmental impact, it is the recommended choice.
The Conventional HPLC method (Method B) remains a valid and reliable option, particularly for laboratories where UPLC technology is not available or where a direct transfer of a legacy method is required.
Ultimately, the rigorous validation data presented here empowers scientists and managers to make an informed, data-driven decision that aligns with their laboratory's specific operational goals, instrumentation, and regulatory requirements.
References
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ResearchGate. (2024). Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. Available at: [Link]
-
Archives of Pharmacy. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation. Available at: [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]
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AKJournals. (n.d.). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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Scholars Research Library. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Available at: [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]
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Pharmaffiliates. (n.d.). Aripiprazole-impurities. Available at: [Link]
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ResearchGate. (2014). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Available at: [Link]
-
SynZeal. (n.d.). Aripiprazole Impurities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Available at: [Link]
-
ResearchGate. (2023). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. Available at: [Link]
-
Semantic Scholar. (n.d.). indicating RP-HPLC method for determination of aripiprazole and its degradation products. Available at: [Link]
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Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
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A Comprehensive Guide to the Influence of CYP2D6 Genotype on Aripiprazole Metabolism: A Comparative Analysis of Dehydroaripiprazole and N4-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the impact of Cytochrome P450 2D6 (CYP2D6) genetic polymorphisms on the metabolic fate of the atypical antipsychotic, aripiprazole. As the field of pharmacogenomics continues to inform personalized medicine, a nuanced understanding of how individual genetic variations affect drug metabolism is paramount. This document moves beyond a simple recitation of facts to offer a comparative guide, grounded in experimental data, on the differential formation of aripiprazole's primary metabolites, with a particular focus on the well-characterized dehydroaripiprazole and the less-studied aripiprazole N4-oxide.
Introduction to Aripiprazole Metabolism: More Than One Path
Aripiprazole is a widely prescribed atypical antipsychotic utilized in the management of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic profile within the liver. The biotransformation of aripiprazole is predominantly mediated by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4.[1][2] These enzymes catalyze three principal metabolic pathways:
-
Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole, the major active metabolite of aripiprazole, which contributes significantly to the drug's overall clinical effect.[3]
-
Hydroxylation: This process results in the formation of various hydroxylated metabolites.
-
N-dealkylation: This pathway produces metabolites such as aripiprazole N4-oxide.[4]
The genetic polymorphism of the CYP2D6 gene is a critical determinant of the pharmacokinetic variability of aripiprazole, leading to a spectrum of metabolizer phenotypes within the population.[5] This guide will dissect the consequences of these genetic differences on the formation of key metabolites.
The CYP2D6 Enzyme: A Highly Polymorphic Player
The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[5] These genetic variations can result in enzymes with a range of activities, from absent to increased function. Based on their CYP2D6 genotype, individuals can be categorized into four main phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.
-
Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles, representing the "normal" enzyme activity.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to significantly increased enzyme activity.[5]
The prevalence of these phenotypes varies across different ethnic populations, underscoring the importance of considering genetic ancestry in pharmacogenomic studies.[2]
A Tale of Two Metabolites: Comparative Impact of CYP2D6 Genotype
The influence of CYP2D6 genotype is not uniform across all metabolic pathways of aripiprazole. A stark contrast is observed when comparing the formation of dehydroaripiprazole and aripiprazole N4-oxide.
Dehydroaripiprazole Formation: A Direct Correlation with CYP2D6 Activity
The formation of dehydroaripiprazole is significantly and directly dependent on CYP2D6 activity.[5] This relationship is well-documented in numerous clinical and pharmacokinetic studies.
| CYP2D6 Phenotype | Aripiprazole Plasma Concentration | Dehydroaripiprazole Plasma Concentration | Aripiprazole + Dehydroaripiprazole (Total Active Moiety) Concentration |
| Poor Metabolizer (PM) | Significantly Increased[3] | Significantly Decreased[3] | Increased[6] |
| Intermediate Metabolizer (IM) | Moderately Increased[7] | Moderately Decreased | Moderately Increased |
| Extensive (Normal) Metabolizer (EM) | Normal (Reference) | Normal (Reference) | Normal (Reference) |
| Ultrarapid Metabolizer (UM) | Decreased | Increased | Potentially Decreased |
Causality Behind the Observations:
-
In Poor Metabolizers , the lack of functional CYP2D6 enzyme severely impairs the dehydrogenation of aripiprazole. This leads to an accumulation of the parent drug and a marked reduction in the formation of dehydroaripiprazole.[3] The overall exposure to the active moiety (aripiprazole + dehydroaripiprazole) is elevated, which can increase the risk of adverse drug reactions.[6]
-
Intermediate Metabolizers exhibit a gene-dose effect, with a less pronounced increase in aripiprazole and decrease in dehydroaripiprazole concentrations compared to PMs.[7]
-
In Extensive Metabolizers , there is a balanced metabolism between the parent drug and the active metabolite.
-
Ultrarapid Metabolizers , with their heightened CYP2D6 activity, can metabolize aripiprazole to dehydroaripiprazole more rapidly. This can lead to lower than expected plasma concentrations of the parent drug, potentially impacting therapeutic efficacy.
Aripiprazole N4-Oxide Formation: An Indirect and Less Characterized Relationship
The N-dealkylation pathway, which leads to the formation of aripiprazole N4-oxide, is primarily attributed to the CYP3A4 enzyme.[4] While CYP2D6 is the main driver of aripiprazole's overall clearance, its direct role in N4-oxide formation is not as clearly defined as its role in dehydrogenation.
Current Understanding and Inferences:
-
Primary Dependence on CYP3A4: The available literature suggests that CYP3A4 is the major contributor to the N-dealkylation of aripiprazole.[8] Therefore, variations in CYP2D6 genotype are expected to have a less direct and less pronounced impact on the formation of aripiprazole N4-oxide compared to dehydroaripiprazole.
-
Shunting of Metabolic Pathways: In CYP2D6 poor metabolizers, with the primary dehydrogenation pathway being compromised, it is plausible that a greater proportion of aripiprazole is shunted towards metabolism by CYP3A4. This could theoretically lead to a relative increase in the formation of N-dealkylated metabolites like aripiprazole N4-oxide in these individuals. However, robust quantitative data from clinical studies to definitively support this hypothesis across different CYP2D6 phenotypes is currently limited.
-
Need for Further Research: The precise contribution of CYP2D6 to N-dealkylation and the clinical significance of aripiprazole N4-oxide require further investigation. Future studies employing sensitive analytical techniques are needed to quantify this metabolite across different CYP2D6 genotype groups to fully elucidate this metabolic pathway.
Visualizing the Metabolic Landscape
To better illustrate the complex interplay of enzymes and metabolites in aripiprazole's biotransformation, the following diagrams are provided.
Caption: Metabolic pathways of aripiprazole.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings in pharmacogenomic studies of aripiprazole, robust and validated experimental methodologies are essential.
CYP2D6 Genotyping Workflow
The following protocol outlines a common workflow for determining an individual's CYP2D6 genotype using TaqMan-based quantitative PCR (qPCR), a widely used and reliable method.
Caption: Experimental workflow for CYP2D6 genotyping.
Step-by-Step Methodology for CYP2D6 Genotyping:
-
Sample Collection and DNA Extraction:
-
Collect whole blood in EDTA-containing tubes to prevent coagulation.
-
Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions. The purity and concentration of the extracted DNA should be assessed using spectrophotometry (A260/A280 ratio).
-
-
TaqMan qPCR for Allele and Copy Number Variation (CNV) Detection:
-
Select validated TaqMan SNP genotyping assays for the specific CYP2D6 alleles of interest (e.g., *3, *4, *5, *6, *10, *41).
-
Select a validated TaqMan CNV assay to determine gene duplications or deletions.
-
Prepare a qPCR reaction mix containing TaqMan Genotyping Master Mix, the specific genotyping or CNV assay, and the extracted genomic DNA.
-
Perform the qPCR reaction on a real-time PCR instrument using the recommended thermal cycling conditions.
-
-
Data Analysis and Phenotype Assignment:
-
Analyze the qPCR data using the instrument's software to determine the genotype for each SNP and the copy number for the CYP2D6 gene.
-
Based on the combination of alleles and copy number, assign a diplotype to each sample.
-
Translate the diplotype into a metabolizer phenotype (PM, IM, EM, or UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).
-
Quantification of Aripiprazole and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
Step-by-Step Methodology for Quantification:
-
Sample Preparation (Plasma or Serum):
-
To a 100 µL aliquot of plasma or serum, add an internal standard (e.g., aripiprazole-d8) to correct for variability in sample processing and instrument response.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, a liquid-liquid extraction or solid-phase extraction can be employed.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant from the sample preparation step onto a reverse-phase C18 HPLC or UHPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) to separate aripiprazole and its metabolites.
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. For each analyte (aripiprazole, dehydroaripiprazole, and potentially aripiprazole N4-oxide) and the internal standard, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of aripiprazole and its metabolites.
-
Quantify the concentration of each analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Clinical and Research Implications
The differential impact of CYP2D6 genotype on the formation of aripiprazole's metabolites has significant implications:
-
Personalized Medicine: Genotyping patients for CYP2D6 prior to initiating aripiprazole therapy can help predict their metabolic phenotype and allow for dose adjustments to optimize efficacy and minimize adverse effects. The FDA-approved drug label for aripiprazole recommends a dose reduction for known CYP2D6 poor metabolizers.[2]
-
Drug Development: Understanding the metabolic pathways of new drug candidates and the influence of pharmacogenomics is crucial during drug development to anticipate inter-individual variability in drug response.
-
Future Research: Further studies are warranted to fully elucidate the role of CYP2D6 and other enzymes in the formation of all of aripiprazole's metabolites, including aripiprazole N4-oxide, and to determine their clinical relevance.
Conclusion
The metabolism of aripiprazole is a complex process significantly influenced by an individual's CYP2D6 genotype. While the formation of the active metabolite, dehydroaripiprazole, is clearly and directly dependent on CYP2D6 activity, the formation of aripiprazole N4-oxide appears to be less directly linked and primarily driven by CYP3A4. This comparative analysis highlights the importance of a detailed understanding of specific metabolic pathways in the era of personalized medicine. The provided experimental workflows offer a validated framework for researchers to further investigate the nuances of aripiprazole metabolism and its clinical consequences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
